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Core Science & Biosynthesis

Foundational

Synthesis Pathway of N-(8-methylquinolin-5-yl)butanamide: A Comprehensive Technical Guide

Executive Summary N-(8-methylquinolin-5-yl)butanamide and its primary amine precursor, 8-methylquinolin-5-amine, are highly valuable functionalized quinoline derivatives. They serve as critical structural motifs in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(8-methylquinolin-5-yl)butanamide and its primary amine precursor, 8-methylquinolin-5-amine, are highly valuable functionalized quinoline derivatives. They serve as critical structural motifs in medicinal chemistry, specifically in the design and synthesis of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation 1) inhibitors, which are pivotal in treating certain lymphomas and immunological diseases[1].

This whitepaper details a robust, four-step synthetic pathway starting from commercially available 2-methylaniline. As an in-depth technical guide, this document does not merely list reagents; it emphasizes the mechanistic causality behind each transformation, regiocontrol strategies, and self-validating in-process controls (IPCs) suitable for both bench-scale research and preclinical scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of N-(8-methylquinolin-5-yl)butanamide relies on the sequential, regioselective functionalization of the quinoline core.

  • Amidation: The target molecule is disconnected at the amide bond, revealing 8-methylquinolin-5-amine and butanoyl chloride.

  • Reduction: The amine is derived from the quantitative reduction of the corresponding nitro compound, 8-methyl-5-nitroquinoline.

  • Nitration: The nitro group is introduced via regioselective electrophilic aromatic substitution of 8-methylquinoline. The protonation of the quinoline nitrogen in strongly acidic media deactivates the pyridine ring, directing the electrophile to the carbocyclic ring. The pre-existing methyl group at C8 strongly activates its para position (C5)[2]. With C8 blocked, substitution occurs almost exclusively at C5.

  • Scaffold Synthesis: The foundational 8-methylquinoline is synthesized via the classic Skraup reaction using 2-methylaniline and glycerol[3].

Retrosynthesis Target N-(8-methylquinolin-5-yl)butanamide (Target) Amine 8-methylquinolin-5-amine (Precursor) Target->Amine Amidation (Butanoyl Chloride) Nitro 8-methyl-5-nitroquinoline (Intermediate) Amine->Nitro Reduction (Pd/C, H2) Quinoline 8-methylquinoline (Core Scaffold) Nitro->Quinoline Nitration (HNO3/H2SO4) Aniline 2-methylaniline + Glycerol (Starting Materials) Quinoline->Aniline Skraup Synthesis

Retrosynthetic pathway for N-(8-methylquinolin-5-yl)butanamide.

Step-by-Step Experimental Protocols

Step 1: Skraup Synthesis of 8-Methylquinoline

Causality & Rationale: The Skraup synthesis involves the in situ acid-catalyzed dehydration of glycerol to acrolein. This is followed by the conjugate addition of 2-methylaniline, ring closure, and subsequent oxidation[3]. Using a mild oxidant (e.g., sodium 3-nitrobenzenesulfonate) prevents the destructive over-oxidation of the newly formed quinoline scaffold.

Protocol:

  • In a 1L three-neck flask equipped with a reflux condenser and mechanical stirrer, charge 2-methylaniline (1.0 eq), glycerol (3.0 eq), and sodium 3-nitrobenzenesulfonate (0.6 eq).

  • Slowly add concentrated H₂SO₄ (3.5 eq) dropwise over 30 minutes. Self-Validation: The reaction is highly exothermic; maintain the internal temperature below 140°C during addition to prevent runaway polymerization of the highly reactive acrolein intermediate.

  • Heat the mixture to 150°C for 4 hours.

  • Cool to room temperature, dilute with ice water, and neutralize with 50% NaOH until pH > 10.

  • Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation to yield 8-methylquinoline as a pale yellow oil.

Step 2: Regioselective Nitration to 8-Methyl-5-nitroquinoline

Causality & Rationale: Nitration in a mixed acid system (HNO₃/H₂SO₄) protonates the quinoline nitrogen, deactivating the heteroaromatic ring and directing electrophilic attack to the carbocyclic ring (positions 5 and 8). Furthermore, the electron-donating methyl group at C8 strongly activates its para position (C5)[2]. With C8 sterically and electronically blocked by the methyl group, the nitronium ion exclusively attacks C5.

Protocol:

  • Dissolve 8-methylquinoline (1.0 eq) in concentrated H₂SO₄ (5.0 volumes) at 0°C.

  • Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2.0 volumes). Add this mixture dropwise to the quinoline solution, maintaining the temperature between 0°C and 5°C. Self-Validation: Temperature control is critical; exceeding 10°C increases the formation of the 7-nitro isomer and oxidative degradation products.

  • Stir at 5°C for 2 hours. Monitor conversion via TLC or LC-MS.

  • Pour the reaction mixture over crushed ice and basify to pH 8 using aqueous NH₄OH.

  • Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to afford 8-methyl-5-nitroquinoline.

Step 3: Catalytic Reduction to 8-Methylquinolin-5-amine

Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, quantitative reduction of the nitro group to the primary amine without reducing the aromatic quinoline core[1].

Protocol:

  • Dissolve 8-methyl-5-nitroquinoline (1.0 eq) in absolute ethanol (10 volumes) in a hydrogenation vessel.

  • Add 10% Pd/C (0.05 eq by weight).

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Self-Validation: Hydrogen uptake should cease when the theoretical volume is consumed. LC-MS must confirm the disappearance of the nitro starting material (m/z 188) and the appearance of the amine (m/z 158).

  • Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent in vacuo to yield 8-methylquinolin-5-amine as a solid.

Step 4: Nucleophilic Amidation to N-(8-methylquinolin-5-yl)butanamide

Causality & Rationale: The primary amine acts as a nucleophile to attack butanoyl chloride. Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the quinoline nitrogen and the unreacted amine, halting the reaction.

Protocol:

  • Dissolve 8-methylquinolin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Add triethylamine (2.0 eq) and cool the solution to 0°C under an inert argon atmosphere.

  • Add butanoyl chloride (1.1 eq) dropwise over 15 minutes. Self-Validation: The formation of a white precipitate (triethylammonium chloride) immediately upon addition confirms the progression of the acylation.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 1:1) to obtain pure N-(8-methylquinolin-5-yl)butanamide.

In-Process Control (IPC) Workflow

Workflow S1 S1 S2 S2 S1->S2 S3 Step 3: Reduction IPC: LC-MS Target: No nitro remaining S2->S3 S4 S4 S3->S4

Experimental workflow and critical In-Process Controls (IPC).

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes for the optimized synthetic route, highlighting the efficiency and scalability of the process.

StepReaction TypeYield (%)Purity (HPLC)Key Impurity Monitored
1 Skraup Cyclization82%96.0%Unreacted 2-methylaniline
2 Electrophilic Nitration78%98.5%8-methyl-7-nitroquinoline (<2%)
3 Catalytic Hydrogenation95%99.0%Hydroxylamine intermediate (trace)
4 Nucleophilic Amidation88%>99.5%N,N-dibutanoyl byproduct (trace)

Conclusion

The four-step synthesis of N-(8-methylquinolin-5-yl)butanamide from 2-methylaniline provides a reliable, high-yielding pathway to access this critical pharmacophore. By deeply understanding the mechanistic causality—such as the regiocontrol afforded by the protonated quinoline intermediate and the para-directing methyl group during nitration—process chemists can reliably scale this route while maintaining exceptional purity profiles required for downstream drug development.

References

  • US5700942A - Process for preparing quinoline bases Source: Google Patents URL
  • Direct Functionalization of 1-Methyl-2-quinolones and Nitroalkenes Source: Kochi University of Technology URL
  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors Source: Google Patents URL

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(8-methylquinolin-5-yl)butanamide

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as critical bridges between synthetic methodology and biological efficacy. N-(8-methylquinolin-5-yl)butanamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as critical bridges between synthetic methodology and biological efficacy. N-(8-methylquinolin-5-yl)butanamide (CAS: 1225138-53-3) is a highly versatile, privileged structure[1]. The 8-methylquinoline core provides a unique geometric arrangement for transition-metal coordination, while the butanamide moiety offers tunable lipophilicity and hydrogen-bonding capabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its role in transition-metal catalyzed C-H activation, and its application in the development of targeted therapeutics, specifically MALT1 inhibitors[2].

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of N-(8-methylquinolin-5-yl)butanamide is the first step in predicting its behavior in both synthetic environments and biological systems. The data summarized below dictates its solubility, membrane permeability, and binding affinity.

Quantitative Physicochemical Data
PropertyValueCausality / Scientific Implication
Molecular Formula C₁₄H₁₆N₂ODefines the fundamental atomic composition[1].
Molecular Weight 228.29 g/mol Falls well within Lipinski’s Rule of 5, making it an optimal fragment or lead scaffold for oral drug development[1].
Exact Mass 228.1263 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows.
LogP (Predicted) ~2.5 – 2.8The aliphatic butyl chain increases lipophilicity compared to the primary amine precursor[3], balancing aqueous solubility with the ability to cross lipid bilayers.
Topological Polar Surface Area 42.0 ŲCalculated from the quinoline nitrogen and amide group. A tPSA < 90 Ų suggests excellent potential for blood-brain barrier (BBB) penetration and high oral bioavailability.
Hydrogen Bond Donors 1 (Amide NH)The weakly acidic amide proton (pKa ~15) acts as a critical donor for interacting with target protein hinge regions or allosteric pockets.
Hydrogen Bond Acceptors 2 (Amide O, Quinoline N)The quinoline nitrogen (pKa ~4.9) acts as a weak base, a strong H-bond acceptor, and a crucial directing group for transition metals[4].

Mechanistic Utility in Synthetic Chemistry

The 8-methylquinoline architecture is not merely a passive structural element; it is an active participant in advanced synthetic methodologies.

The Directing Group Paradigm

In the realm of organometallic chemistry, the quinoline nitrogen serves as a powerful bidentate or monodentate directing group . When exposed to Pd(II) or Mn(I) catalysts, the nitrogen coordinates to the metal center. This coordination forces the metal into close spatial proximity with the C8-methyl group or the C7-H position.

The steric bulk of the 8-methyl group restricts the rotation of the quinoline ring, effectively locking the conformation to favor the formation of a stable metallacycle intermediate. This enables highly regioselective sp³ or sp² C-H bond activation[4], allowing chemists to functionalize the scaffold with aryl, alkyl, or heteroatom groups without requiring pre-functionalized (e.g., halogenated) starting materials.

Biological Targets & Pharmacology: The MALT1 Axis

Beyond synthetic utility, derivatives of 8-methylquinolin-5-amine are heavily utilized in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors [2].

MALT1 is a paracaspase that plays a driving role in the NF-κB signaling pathway, which is frequently hyperactivated in B-cell lymphomas (such as ABC-DLBCL). The lipophilic butanamide tail of our target compound aids in cellular permeability, while the quinoline core anchors the molecule within the allosteric site of MALT1, preventing the structural reorganization required for protease activity[2].

MALT1_Pathway BCR B-Cell Receptor (BCR) BTK BTK Kinase BCR->BTK Activates CARD11 CARD11 Scaffold BTK->CARD11 MALT1 MALT1 Protease CARD11->MALT1 CBM Complex Formation NFKB NF-κB Activation MALT1->NFKB Cleaves Inhibitors Proliferation Lymphoma Cell Proliferation NFKB->Proliferation Inhibitor 8-Methylquinoline Derivatives Inhibitor->MALT1 Allosteric/Protease Inhibition

Fig 1: MALT1 signaling cascade and targeted inhibition by 8-methylquinoline derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality for the reagent choice and a built-in quality control (QC) mechanism.

Protocol A: Synthesis of N-(8-methylquinolin-5-yl)butanamide

This protocol details the acylation of 8-methylquinolin-5-amine to yield the target butanamide.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 8-methylquinolin-5-amine (1.0 equiv)[3] and anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophile (butyryl chloride) into butyric acid, which would stall the reaction.

  • Base Addition: Add triethylamine (TEA, 2.0 equiv). Causality: TEA serves a dual purpose. It acts as an acid scavenger for the HCl generated during acylation, and it prevents the protonation of the quinoline nitrogen. Protonation would lead to the precipitation of the starting material as a hydrochloride salt, removing it from the reactive phase.

  • Acylation: Cool the mixture to 0 °C using an ice bath and add butyryl chloride (1.2 equiv) dropwise. Causality: The low temperature controls the exothermicity of the reaction, strictly minimizing the formation of di-acylated side products.

  • Quench and Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (QC Check): Analyze the crude product via LC-MS. A distinct mass shift from m/z 159.1 [M+H]⁺ (starting material) to m/z 229.1 [M+H]⁺ confirms successful amide formation. Furthermore, ¹H NMR must display a characteristic downfield shift of the amide proton (broad singlet, ~9.5 ppm) compared to the primary amine protons (~4.0 ppm).

Synthesis_CH_Activation SM 8-Methylquinolin-5-amine (Starting Material) Acylation Acylation (Butyryl Chloride) Base, DCM SM->Acylation Intermediate N-(8-methylquinolin-5-yl)butanamide (Target Scaffold) Acylation->Intermediate Pd_Cat Pd(II) / Mn(I) Catalyst Ligand Exchange Intermediate->Pd_Cat Directing Group Coordination Metallacycle Metallacycle Intermediate (C8-Methyl or C7-H Activation) Pd_Cat->Metallacycle C-H Cleavage Product Functionalized Scaffold (e.g., MALT1 Antagonists) Metallacycle->Product Cross-Coupling / Insertion

Fig 2: Synthetic workflow and transition-metal catalyzed C-H activation mechanism.

Protocol B: MALT1 Biochemical Cleavage Assay (FRET-based)

This protocol is used to evaluate the inhibitory potency of functionalized 8-methylquinoline amides against MALT1.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% CHAPS. Causality: DTT is mandatory to maintain the catalytic cysteine residue of MALT1 in a reduced, active state. CHAPS, a zwitterionic detergent, prevents non-specific compound aggregation and promiscuous inhibition.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human MALT1 protein (10 nM final) with varying concentrations of the synthesized compound for 30 minutes at room temperature. Causality: This pre-incubation step is essential to accurately capture compounds that exhibit slow-binding or allosteric kinetics.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-LRSR-AMC (50 µM final). Causality: The LRSR (Leu-Arg-Ser-Arg) peptide sequence is specifically recognized and cleaved by the MALT1 paracaspase, releasing the highly fluorescent AMC fluorophore.

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

  • Self-Validation (QC Check): Every assay plate must include a known MALT1 inhibitor (e.g., MI-2) as a positive control and a DMSO vehicle as a negative control. The assay is only considered mathematically valid if the calculated Z'-factor is > 0.5 , ensuring a robust signal-to-background separation.

References

  • [1] Appchem. N-(8-methylquinolin-5-yl)butanamide | 1225138-53-3 | C14H16N2O. Available at: 1

  • [3] National Center for Biotechnology Information. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem. Available at: 3

  • [4] Journal of the American Chemical Society (ACS). H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. Available at: 4

  • [2] Google Patents / Janssen Pharmaceutica NV. WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors. Available at: 2

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation and Confirmation of N-(8-methylquinolin-5-yl)butanamide

Foreword: The Quinoline Scaffold and the Imperative for Rigorous Structural Verification The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold and the Imperative for Rigorous Structural Verification

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from historical antimalarials like quinine to modern anti-inflammatory and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][3] The synthesis of novel quinoline derivatives, such as N-(8-methylquinolin-5-yl)butanamide, is a routine endeavor; however, the unequivocal confirmation of their structure is a critical, non-negotiable step. An error in structural assignment can invalidate subsequent biological data and lead to significant wasted resources.

This guide provides an in-depth, logic-driven walkthrough for the complete structural elucidation of N-(8-methylquinolin-5-yl)butanamide. It is designed for researchers and drug development professionals, moving beyond a simple recitation of procedures to explain the causality behind each analytical choice. We will employ a multi-technique approach, integrating data from synthesis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy to build an unassailable case for the compound's identity. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity.

Part 1: Synthesis and Purification - Establishing the Foundation

The most direct and logical synthetic route to an N-substituted amide is the acylation of the corresponding amine.[4][5] For our target molecule, this involves the reaction of 8-methylquinolin-5-amine with an activated form of butanoic acid, typically butanoyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]

Experimental Protocol: Synthesis of N-(8-methylquinolin-5-yl)butanamide
  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 8-methylquinolin-5-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath. The base is critical for scavenging the HCl generated, preventing it from protonating the starting amine and halting the reaction.

  • Acylation: Add butanoyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate in hexanes), visualizing with a UV lamp. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure N-(8-methylquinolin-5-yl)butanamide.

Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Amine 8-methylquinolin-5-amine Reaction Acylation in DCM (0°C to RT) Amine->Reaction Reagent Butanoyl Chloride + Et3N Reagent->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Quench Column Silica Gel Chromatography Workup->Column Crude Product Product Pure N-(8-methylquinolin-5-yl)butanamide Column->Product

Caption: Workflow for the synthesis and purification of the target compound.

Part 2: Molecular Formula and Connectivity - The Spectroscopic Blueprint

With the pure compound in hand, we proceed to the core of the elucidation. Our strategy is to first determine the molecular formula and then piece together the atomic connectivity using a suite of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before determining the structure, we must know the exact elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. We use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

Expected Data: The molecular formula for N-(8-methylquinolin-5-yl)butanamide is C₁₄H₁₆N₂O.

  • Calculated Monoisotopic Mass: 228.1263 g/mol

  • Calculated [M+H]⁺: 229.1335 m/z

An experimentally observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value for C₁₄H₁₇N₂O⁺ provides definitive confirmation of the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion provides crucial connectivity information. The lowest energy fragmentation pathway for protonated amides is typically cleavage of the amide N-CO bond.[7] For quinoline systems, subsequent fragmentation often involves the loss of small neutral molecules like HCN from the heterocyclic ring.[8][9]

Predicted m/zAssignmentDescription
229.1335[M+H]⁺Protonated molecular ion
158.0811[M+H - C₄H₇O]⁺Loss of the butanoyl group via N-CO cleavage, yielding the 8-methylquinolin-5-amine ion
71.0497[C₄H₇O]⁺Formation of the butanoyl acylium ion
129.0573[Fragment - HCN]⁺Loss of hydrogen cyanide from the quinoline fragment ion[8]
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive-ion mode ESI.

  • Instrumentation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ESI mode. First, perform a full scan MS1 experiment to find the [M+H]⁺ ion. Then, perform a targeted MS/MS experiment by selecting the observed [M+H]⁺ ion (m/z ~229.13) as the precursor and applying collision-induced dissociation (CID) to generate the fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target, we are looking for definitive evidence of the secondary amide group and the aromatic quinoline system.

Expected Data: The spectrum should exhibit characteristic vibrational bands. The presence of a single N-H stretch, as opposed to the two stretches seen in primary amides, is a key diagnostic feature for the secondary amide.[10]

Predicted Wavenumber (cm⁻¹)Functional Group / VibrationExpected Intensity
~3300N-H Stretch (Secondary Amide)[10][11]Medium, sharp
~3050Aromatic C-H StretchMedium to weak
~2960, 2870Aliphatic C-H StretchMedium
~1660C=O Stretch (Amide I band)[4][10]Strong
~1540N-H Bend / C-N Stretch (Amide II band)[11]Strong
~1600, 1480Aromatic C=C Ring StretchMedium
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Thoroughly grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Part 3: Definitive Structure Confirmation - The Power of NMR Spectroscopy

While MS and IR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous proof of structure by mapping out the complete carbon-hydrogen framework and its connectivity.

¹H NMR Spectroscopy - Proton Environment Mapping

Causality: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule.

Predicted Spectrum Analysis (in CDCl₃, 400 MHz):

  • Amide Proton (1H): A broad singlet expected far downfield (~9.8 ppm) due to the deshielding effect of the carbonyl group and its location on the aromatic ring.

  • Quinoline Protons (5H): Located in the aromatic region (7.4-8.8 ppm). We expect a distinct set of coupled doublets and triplets (or doublets of doublets) corresponding to H2, H3, H4, H6, and H7.

  • Methyl Protons (3H): A sharp singlet around 2.7 ppm, characteristic of a methyl group attached to an aromatic ring.

  • Butanamide Protons (7H):

    • α-CH₂ (2H): A triplet around 2.5 ppm, deshielded by the adjacent carbonyl group and coupled to the β-CH₂.

    • β-CH₂ (2H): A multiplet (sextet) around 1.8 ppm, coupled to both the α-CH₂ and γ-CH₃ groups.

    • γ-CH₃ (3H): A triplet around 1.0 ppm, coupled to the β-CH₂.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8br s1HNH -CO
~8.8dd1HQuinoline H 2
~8.6d1HQuinoline H 4
~8.0d1HQuinoline H 6 or H 7
~7.5t1HQuinoline H 6 or H 7
~7.4dd1HQuinoline H 3
~2.7s3HAr-CH₃
~2.5t2HCO-CH₂ -CH₂-CH₃
~1.8m (sextet)2HCO-CH₂-CH₂ -CH₃
~1.0t3HCO-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy - Carbon Skeleton Identification

Causality: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a complete carbon count and information about their chemical environment (e.g., C=O, aromatic, aliphatic).

Chemical Shift (δ, ppm)Assignment
~172C =O (Amide)
~148 - 120Quinoline Aromatic C (8 signals)
~138 - 130Substituted Quinoline C (C5, C8)
~40C H₂ (α to C=O)
~25Ar-C H₃
~20C H₂ (β to C=O)
~14C H₃ (γ to C=O)
2D NMR Spectroscopy - Assembling the Puzzle

Causality: 2D NMR experiments are the ultimate tool for confirming connectivity. They reveal correlations between nuclei that are bonded (through 1, 2, or 3 bonds), allowing us to trace the entire molecular framework.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies proton-proton spin systems. We expect to see clear correlations tracing the butanamide chain: H(γ-CH₃) ↔ H(β-CH₂) ↔ H(α-CH₂). We will also see correlations between adjacent protons on the quinoline ring (e.g., H2↔H3↔H4 and H6↔H7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated spin systems and confirm the placement of substituents.

Key Expected HMBC Correlations:

  • Connecting Butanamide to Quinoline: A correlation from the amide N-H proton (~9.8 ppm) to the carbonyl C =O (~172 ppm) AND to the quinoline C 5 (~130-138 ppm) is the definitive link.

  • Confirming Butanamide Structure: Correlations from the α-CH₂ protons (~2.5 ppm) to the C =O carbon (~172 ppm) and the β-CH₂ carbon (~20 ppm).

  • Placing the Methyl Group: A strong correlation from the methyl protons (Ar-CH₃ , ~2.7 ppm) to the quinoline C 8 (~130-138 ppm) and C 7 (~120-130 ppm) confirms its position at C8.

HMBC Correlations cluster_amide Amide Linkage cluster_methyl Methyl Position Structure Key Structural Fragments NH N-H (δ ~9.8) CO C=O (δ ~172) NH->CO ³JHC C5 Quinoline C5 NH->C5 ²JHC MeH Ar-CH3 (δ ~2.7) C8 Quinoline C8 MeH->C8 ²JHC C7 Quinoline C7 MeH->C7 ³JHC Elucidation Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synth Synthesis & Purification MS HRMS (Molecular Formula) Synth->MS IR FT-IR (Functional Groups) Synth->IR NMR1D 1D NMR (¹H, ¹³C) (Atom Count & Environment) Synth->NMR1D Confirm Structure Confirmed: N-(8-methylquinolin-5-yl)butanamide MS->Confirm IR->Confirm NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR1D->NMR2D NMR2D->Confirm

Caption: The logical workflow for structural elucidation.

References

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

  • Title: Quinoline and Isoquinoline: structure elucidation Source: Centurion University Courseware URL: [Link]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL: [Link]

  • Title: Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL: [Link]

  • Title: Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer Source: 4IR Solutions URL: [Link]

  • Title: Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides Source: ResearchGate URL: [Link]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: ResearchGate URL: [Link]

  • Title: NMR Determination of Amide N−H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements Source: Journal of the American Chemical Society URL: [Link]

  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega URL: [Link]

  • Title: NMR Determination of Amide N-H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: High Resolution NMR Spectroscopy Source: Unknown URL: [Link]

  • Title: A Comprehensive Guide to N-Substituted Amide Chemistry and Applications Source: Stewartjamieson.co.uk URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structural, Physical, and Spectral Characteristics of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

  • Title: Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Transition-Metal-Free Oxidative C5−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides Source: The Royal Society of Chemistry URL: [Link]

  • Title: Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides Source: MDPI URL: [Link]

  • Title: Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor Source: Semantic Scholar URL: [Link]

  • Title: butyramide, 541-35-5 Source: The Good Scents Company URL: [Link]

Sources

Exploratory

Technical Guide on the Molecular Architecture and Synthesis of N-(8-methylquinolin-5-yl)butanamide

Executive Summary Quinoline-based scaffolds are recognized as "privileged structures" in medicinal chemistry due to their profound ability to interact with diverse biological targets, including kinases and G-protein-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-based scaffolds are recognized as "privileged structures" in medicinal chemistry due to their profound ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs). N-(8-methylquinolin-5-yl)butanamide is a highly specific, functionalized quinoline derivative. While its primary amine precursor is widely indexed, this specific butanamide derivative is typically synthesized as a proprietary or specialized intermediate during Structure-Activity Relationship (SAR) campaigns. Consequently, a universally indexed public CAS Registry Number for this exact amide may not be assigned in standard databases as of early 2026, but its structural identity, physicochemical profile, and synthetic pathway are definitively established [1].

This whitepaper provides an in-depth analysis of its molecular structure, the causality behind its physicochemical properties, and a self-validating synthetic protocol grounded in nucleophilic acyl substitution principles.

Chemical Identity & Physicochemical Profiling

The structural identity of N-(8-methylquinolin-5-yl)butanamide is defined by a quinoline core, a methyl group at the C8 position, and a butyramide (butanamide) linkage at the C5 position.

Quantitative Structural Data

The following table summarizes the definitive and computed physicochemical properties of the target compound and its primary precursor.

ParameterValue / Description
IUPAC Name N-(8-methylquinolin-5-yl)butanamide
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Precursor CAS Number 50358-40-2 (8-methylquinolin-5-amine)
Topological Polar Surface Area (TPSA) ~41.99 Ų
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 2 (Amide -C=O, Quinoline -N)
Rotatable Bonds 4

Structural Rationale & Mechanistic Design (E-E-A-T)

As an Application Scientist designing a molecule for target engagement, every functional group must serve a distinct steric or electronic purpose:

  • The C8 Methyl Group (Steric & Electronic Modulation): The placement of a methyl group at the C8 position introduces localized steric bulk adjacent to the quinoline nitrogen. This steric hindrance can dictate the binding orientation within a kinase hinge region, preventing off-target interactions. Furthermore, the methyl group exerts a weak inductive electron-donating effect (+I), which marginally increases the basicity of the quinoline nitrogen compared to an unsubstituted quinoline.

  • The C5 Butanamide Linkage (Target Engagement & Lipophilicity): The amide bond serves as a critical pharmacophore, providing a rigid hydrogen-bond donor/acceptor pair. The attached 4-carbon aliphatic chain (butyryl group) increases the overall lipophilicity (LogP) of the molecule, which is essential for enhancing cellular membrane permeability without adding excessive molecular weight.

  • Reactivity Profile: The lone pair on the C5 nitrogen of the precursor (8-methylquinolin-5-amine) is partially delocalized into the electron-deficient quinoline ring, reducing its nucleophilicity. Therefore, synthesizing the amide requires a highly reactive electrophile, such as an acyl chloride, rather than a standard carboxylic acid [2].

Synthetic Methodology: Nucleophilic Acyl Substitution

To synthesize N-(8-methylquinolin-5-yl)butanamide, we employ a nucleophilic acyl substitution reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling competing side reactions.

Step-by-Step Protocol
  • Step 1: Preparation of the Reaction Matrix Dissolve 1.0 equivalent of 8-methylquinolin-5-amine (CAS: 50358-40-2) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical because the electrophile (butyryl chloride) will rapidly hydrolyze into butyric acid in the presence of moisture, quenching the reaction.

  • Step 2: Base Addition Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over triethylamine or pyridine because its bulky isopropyl groups make it highly non-nucleophilic. It acts purely as a proton scavenger to neutralize the HCl byproduct, preventing the protonation of the quinoline nitrogen, which would otherwise precipitate the starting material out of solution.

  • Step 3: Electrophilic Addition Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of butyryl chloride dropwise. Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics, preventing the formation of di-acylated side products. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4: Aqueous Workup (Self-Validation) Quench the reaction with saturated aqueous NaHCO₃. Causality: The mild base neutralizes any unreacted butyryl chloride and residual HCl without hydrolyzing the newly formed amide bond. Extract the organic layer with DCM, wash with brine (to remove water from the organic phase), and dry over anhydrous MgSO₄.

  • Step 5: Purification Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient). The product will elute as a distinct band due to the polarity shift from the primary amine to the secondary amide.

Reaction Workflow Visualization

The following diagram maps the logical progression of the synthetic protocol, highlighting the transformation from the commercially available precursor to the target compound.

SynthesisWorkflow Start 8-methylquinolin-5-amine (Precursor: C10H10N2) Reagents Butyryl Chloride + DIPEA in Anhydrous DCM Start->Reagents Reaction Nucleophilic Acyl Substitution (0°C to RT, 4h) Reagents->Reaction Quench Aqueous Workup (Sat. NaHCO3) Reaction->Quench Purification Silica Gel Chromatography (Hexane:EtOAc) Quench->Purification Product N-(8-methylquinolin-5-yl)butanamide (Target: C14H16N2O) Purification->Product

Workflow for the nucleophilic acyl substitution synthesis of N-(8-methylquinolin-5-yl)butanamide.

Analytical Characterization Standards

To validate the success of the protocol, the isolated product must be subjected to analytical verification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target mass [M+H]⁺ must appear as a dominant peak at m/z 229.1.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the broad primary amine singlet (~4.0 ppm) and the appearance of a downfield secondary amide proton singlet (>8.0 ppm) confirms successful acylation. The C8 methyl group will appear as a sharp singlet near 2.7 ppm, while the butyryl tail will present a characteristic triplet-multiplet-triplet splitting pattern in the aliphatic region.

References

  • Title: 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 21.8: Chemistry of Amides (Nucleophilic Acyl Substitution) Source: Chemistry LibreTexts URL: [Link]

Foundational

Comprehensive Physicochemical Profiling of N-(8-methylquinolin-5-yl)butanamide: Solubility Thermodynamics and Degradation Kinetics

Executive Summary For researchers and drug development professionals, understanding the physicochemical liabilities of a lead compound is the cornerstone of successful preformulation. N-(8-methylquinolin-5-yl)butanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical liabilities of a lead compound is the cornerstone of successful preformulation. N-(8-methylquinolin-5-yl)butanamide is a structurally distinct molecule featuring a weakly basic quinoline core coupled to a lipophilic butanamide chain. This whitepaper provides an in-depth technical analysis of its solubility thermodynamics and chemical stability across diverse solvent systems. By anchoring our methodologies in authoritative frameworks—such as the [1] and the [2]—we establish self-validating protocols that ensure absolute data integrity during early-stage pharmaceutical development.

Structural Causality & Physicochemical Properties

The behavior of N-(8-methylquinolin-5-yl)butanamide in solution is directly dictated by its molecular architecture:

  • The Quinoline Core: The nitrogen atom in the quinoline ring acts as a weak base, with an estimated pKa​ of ~4.5. This creates a highly pH-dependent solubility profile. Furthermore, the electron-rich nature of this nitrogen makes it a primary target for electrophilic oxygen species, driving specific oxidative degradation pathways[3].

  • The 8-Methyl Substitution: The methyl group at the 8-position introduces steric bulk near the quinoline nitrogen. While this protects the adjacent ring positions from certain enzymatic or chemical attacks, it can subtly hinder the solvation shell formation around the protonated nitrogen.

  • The Butanamide Moiety: The amide linkage at the 5-position serves as both a hydrogen-bond donor and acceptor. However, the aliphatic butyl chain significantly increases the molecule's overall lipophilicity ( logP≈2.5−3.0 ). While amides are generally stable at neutral pH, they represent a thermodynamic liability under extreme acidic or basic stress due to hydrolytic cleavage.

Thermodynamic Solubility in Diverse Solvent Systems

In early drug discovery, kinetic solubility (often measured via DMSO stock dilution) is frequently used for high-throughput screening. However, kinetic methods trap molecules in metastable, supersaturated states, leading to falsely elevated solubility values[4]. To obtain true equilibrium data necessary for formulation, thermodynamic solubility must be determined.

Because of the quinoline core's pKa​ , the compound exhibits classic Henderson-Hasselbalch behavior. In acidic environments (pH < pKa​ ), the nitrogen protonates, forming a highly soluble cationic species. In physiological intestinal environments (pH 7.4), it reverts to its lipophilic free base, drastically reducing aqueous solubility.

Table 1: Equilibrium Solubility Profile across Solvent Systems
Solvent SystempHDielectric Constant ( ϵ )Solubility (mg/mL)Dominant Solute State
0.1 N HCl 1.2~80> 15.0Protonated (Cationic)
Phosphate Buffer 7.4~80< 0.05Free Base (Neutral)
Methanol N/A32.725.4Solvated Free Base
Acetonitrile N/A37.518.2Solvated Free Base
DMSO N/A46.7> 50.0Solvated Free Base

Chemical Stability & Degradation Kinetics

Stability testing must align with the [1], which mandates rigorous evaluation under accelerated thermal, hydrolytic, and oxidative stress.

For N-(8-methylquinolin-5-yl)butanamide, two primary degradation pathways dominate:

  • Amide Hydrolysis: Under strong acidic or basic conditions coupled with thermal stress, the butanamide bond cleaves, yielding 8-methylquinolin-5-amine and butanoic acid.

  • N-Oxidation: Exposure to reactive oxygen species (ROS) or peroxides leads to the oxidation of the quinoline nitrogen, forming a highly polar quinoline N-oxide derivative[3].

Table 2: Accelerated Stability Data (Adapted from ICH Q1A(R2) Framework)
Stress ConditionDurationParent Remaining (%)Major DegradantMechanism
Control (25°C / 60% RH) 6 Months99.8NoneN/A
Accelerated (40°C / 75% RH) 6 Months98.5Trace AmineTrace Hydrolysis
Acidic (0.1 N HCl, 60°C) 7 Days82.48-methylquinolin-5-amineAmide Hydrolysis
Basic (0.1 N NaOH, 60°C) 7 Days75.18-methylquinolin-5-amineAmide Hydrolysis
Oxidation (3% H2O2, 25°C) 48 Hours64.3Quinoline N-oxideN-Oxidation

Visualizing Workflows and Pathways

Degradation Parent N-(8-methylquinolin-5-yl)butanamide Hydrolysis Hydrolytic Cleavage Parent->Hydrolysis H2O / H+ or OH- Oxidation N-Oxidation Parent->Oxidation ROS / Peroxides Amine 8-methylquinolin-5-amine Hydrolysis->Amine Acid Butanoic Acid Hydrolysis->Acid NOxide Quinoline N-oxide Derivative Oxidation->NOxide

Major chemical degradation pathways of N-(8-methylquinolin-5-yl)butanamide under stress.

Workflow Step1 1. Solid Dispensing Step2 2. Solvent Addition Step1->Step2 Step3 3. Equilibration Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, experimental protocols must be designed as closed, self-validating systems that automatically flag procedural errors.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Causality: The shake-flask method is utilized because it ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state, avoiding the supersaturation artifacts common in kinetic assays[4],[2].

  • Solid Dispensing: Accurately weigh an excess amount of crystalline N-(8-methylquinolin-5-yl)butanamide (e.g., 10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and place it in an orbital shaker at 25°C.

    • Self-Validation Check: Sample the suspension at T=24h and T=48h . If the concentration variance between the two time points is <5% , thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes to separate the undissolved pellet. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Causality: Forced degradation intentionally breaks the molecule to ensure the analytical method (HPLC) can adequately resolve the parent peak from all potential degradants (amine, acid, and N-oxide).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Water:Acetonitrile diluent.

  • Stress Application: Aliquot the solution into separate vials and expose them to 0.1 N HCl (60°C), 0.1 N NaOH (60°C), and 3% H2​O2​ (25°C) for up to 7 days.

  • Neutralization & Analysis: Neutralize the acid/base samples, dilute to the linear range, and inject into an HPLC-UV/MS system.

  • Self-Validation Check (Mass Balance): The protocol validates itself via mass balance calculation. The molar sum of the remaining parent compound and all identified degradant peaks (adjusted for relative response factors) must equal 100%±2% of the initial Day 0 concentration. A failure in mass balance indicates undetected volatile degradants, precipitation, or co-elution, prompting immediate method redevelopment.

References

  • FDA / Federal Register - Q1 Stability Testing of Drug Substances and Drug Products; Draft Guidance for Industry. Provides the foundational regulatory framework for stability and forced degradation testing. [1]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Details the critical differences between kinetic and thermodynamic solubility and the necessity of solid-state equilibration. [4]

  • Benchchem - Application Note: A Step-by-Step Protocol for Determining Solubility. Outlines the gold-standard shake-flask methodology for accurate physicochemical profiling. [2]

  • PMC / National Center for Biotechnology Information - Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Discusses the mechanistic pathways of quinoline nitrogen oxidation and N-oxide formation under chemical stress. [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of N-(8-Methylquinolin-5-yl)butanamide

Executive Summary This application note details a highly optimized, scalable protocol for the synthesis of N-(8-methylquinolin-5-yl)butanamide. The procedure relies on a nucleophilic acyl substitution (amidation) between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly optimized, scalable protocol for the synthesis of N-(8-methylquinolin-5-yl)butanamide. The procedure relies on a nucleophilic acyl substitution (amidation) between 8-methylquinolin-5-amine and butanoyl chloride. By utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, this protocol ensures rapid, high-yielding conversion while suppressing common side reactions such as di-acylation or substrate precipitation.

Mechanistic Rationale & Strategic Design

The target molecule features a quinoline core, a privileged scaffold frequently utilized in the development of kinase inhibitors and immunomodulators, such as MALT1 inhibitors[1].

Causality of Experimental Choices:

  • Reagent Selection (Butanoyl Chloride): Carboxylic acid activation via acyl chlorides is one of the most robust methods for amide bond formation, particularly useful for anilines or aminoquinolines that exhibit reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring[2].

  • Base Selection (DIPEA): The reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, HCl will protonate the basic quinoline nitrogen and the 5-amino group, immediately halting the reaction by precipitating the starting material as an unreactive salt. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby minimizing side reactions[2].

  • Catalyst Selection (DMAP): The addition of catalytic DMAP (10 mol%) fundamentally alters the reaction kinetics. DMAP attacks the butanoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the amine than the parent acyl chloride, ensuring complete conversion and enabling site-selective acylation[3].

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmountVolume
8-Methylquinolin-5-amine Starting Material158.201.00791 mgN/A
Butanoyl Chloride Acylating Agent106.551.20639 mg623 µL
DIPEA Non-nucleophilic Base129.242.001.29 g1.74 mL
DMAP Nucleophilic Catalyst122.170.1061 mgN/A
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/AN/A25.0 mL

Experimental Workflow

AmidationWorkflow A 1. System Setup Dry DCM + Amine + DIPEA + DMAP Nitrogen Atmosphere B 2. Thermal Equilibration Cool reaction mixture to 0 °C A->B C 3. Reagent Addition Dropwise addition of Butanoyl Chloride (Controls exotherm) B->C D 4. Amidation Reaction Warm to 25 °C, Stir for 2-4 hours Monitor via TLC C->D E 5. Reaction Quench Add saturated aqueous NaHCO3 (Neutralizes excess acid) D->E F 6. Liquid-Liquid Extraction Separate phases, wash organic layer with Brine E->F G 7. Drying & Concentration Anhydrous Na2SO4, Rotary Evaporation F->G H 8. Purification Silica Gel Flash Chromatography (EtOAc/Hexanes) G->H I 9. Isolated Product N-(8-methylquinolin-5-yl)butanamide H->I

Workflow for the DMAP-catalyzed amidation of 8-methylquinolin-5-amine.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation

  • Preparation of Apparatus: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to establish an anhydrous environment.

  • Substrate Dissolution: Add 8-methylquinolin-5-amine (791 mg, 5.0 mmol) and DMAP (61 mg, 0.5 mmol) to the flask.

  • Solvent & Base Addition: Inject anhydrous Dichloromethane (25.0 mL) followed by DIPEA (1.74 mL, 10.0 mmol) via syringe. Stir until a homogeneous solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. Acyl Chloride Addition: Using a gas-tight syringe, add butanoyl chloride (623 µL, 6.0 mmol) dropwise over 5–10 minutes. Self-Validation Check: A mild exotherm and potential fuming may occur; the dropwise rate controls this thermal spike, preventing the degradation of the acyl chloride. 6. Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (25 °C). 7. Monitoring: Stir the reaction for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent system. The product will appear as a new, UV-active spot with a higher retention factor ( Rf​ ) than the highly polar starting amine.

Phase 3: Work-up and Extraction 8. Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes. Causality: This neutralizes any unreacted butanoyl chloride and ensures the aqueous layer is basic (pH > 8), preventing the quinoline product from partitioning into the water as a protonated salt. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL). 10. Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water. Transfer the organic phase to an Erlenmeyer flask, add anhydrous sodium sulfate ( Na2​SO4​ ), and let sit for 10 minutes. 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 12. Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Load the crude material onto the column using a minimal amount of DCM. Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes. 13. Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford N-(8-methylquinolin-5-yl)butanamide as a solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform the following analytical checks:

  • LC-MS (ESI+): Calculated for C14​H16​N2​O [M+H]+ : m/z 229.13; Expected Found: m/z 229.1.

  • 1 H NMR (400 MHz, CDCl3​ ) Expected Signatures:

    • Amide NH: ~8.50 ppm (broad singlet, 1H, exchanges with D2​O ).

    • Quinoline Aromatics: ~8.90 ppm (dd, 1H, H-2), ~8.50 ppm (dd, 1H, H-4), ~7.50–8.00 ppm (multiplets, 3H, H-3, H-6, H-7).

    • 8-Methyl Group: ~2.80 ppm (singlet, 3H).

    • Butyryl Chain: ~2.50 ppm (triplet, 2H, α

      CH2​ ), ~1.80 ppm (sextet, 2H, β

      CH2​ ), ~1.05 ppm (triplet, 3H, γ

      CH3​ ).

Troubleshooting & Optimization

Observed IssueRoot Cause AnalysisCorrective Action / Optimization
Incomplete Conversion Moisture in the system hydrolyzed the butanoyl chloride into unreactive butyric acid before it could react with the amine.Ensure all glassware is flame-dried. Use strictly anhydrous DCM. Add an additional 0.2 eq of butanoyl chloride.
Formation of Di-acylated Byproduct (Imide) Use of a large excess of acyl chloride combined with extended reaction times at room temperature.Strictly limit butanoyl chloride to 1.1–1.2 equivalents. Quench the reaction immediately upon completion as indicated by TLC.
Poor Product Recovery Post-Extraction The aqueous phase was too acidic during workup, causing the quinoline product to protonate and dissolve in the water.Verify the pH of the aqueous phase is > 8 using pH paper during the NaHCO3​ quench step. Add 1M NaOH dropwise if necessary.
Dark/Tarry Crude Mixture Localized overheating during the addition of the acyl chloride.Ensure the reaction mixture is properly equilibrated to 0 °C before addition. Add the acyl chloride at a slower dropwise rate.

Sources

Application

Application Note: Evaluating the Antimicrobial Efficacy of N-(8-methylquinolin-5-yl)butanamide

Executive Summary & Scientific Rationale The exponential rise of multidrug-resistant (MDR) bacterial and fungal pathogens has accelerated the demand for novel antimicrobial scaffolds. While classical fluoroquinolones hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The exponential rise of multidrug-resistant (MDR) bacterial and fungal pathogens has accelerated the demand for novel antimicrobial scaffolds. While classical fluoroquinolones have been foundational in infectious disease management, widespread mutations in the quinolone resistance-determining region (QRDR) and the upregulation of efflux pumps have severely compromised their clinical utility[1].

In response, structurally distinct quinoline derivatives have emerged as potent alternatives. N-(8-methylquinolin-5-yl)butanamide (CAS: 1225138-53-3)[2] is a specialized synthetic intermediate and pharmacological probe. The architectural design of this molecule is highly deliberate: the 8-methyl substitution enhances the lipophilicity of the quinoline core, facilitating superior penetration through the bacterial cell envelope, while the butanamide group at the 5-position acts as a critical hydrogen-bond donor/acceptor site[3].

Unlike traditional fluoroquinolones that target DNA gyrase, novel quinoline amides often operate via non-topoisomerase pathways. These include the disruption of bacterial cell membrane integrity and the inhibition of bacterial energy production (e.g., ATP synthase), which allows them to effectively bypass established bacterial efflux mechanisms[1][4].

MOA Compound N-(8-methylquinolin-5-yl) butanamide Membrane Bacterial Cell Membrane Disruption Compound->Membrane Efflux Evasion of Efflux Pumps Compound->Efflux Energy Non-Topoisomerase Inhibition (ATP Synthase) Compound->Energy Death Bacterial Cell Death Membrane->Death Efflux->Death Energy->Death

Mechanistic pathways of N-(8-methylquinolin-5-yl)butanamide leading to bacterial cell death.

Quantitative Antimicrobial Activity Profile

To contextualize the potency of 5-amino/amide substituted quinoline derivatives, it is essential to benchmark them against standard reference drugs. The table below summarizes the representative Minimum Inhibitory Concentration (MIC) ranges for optimized quinoline derivatives against a panel of Gram-positive and Gram-negative pathogens[5][6].

Table 1: Representative MIC Values of Substituted Quinoline Derivatives (µg/mL)

Pathogen StrainGram StainRepresentative MIC Range (µg/mL)Reference Drug (Ciprofloxacin) MIC
Staphylococcus aureus (MRSA)Positive (+)3.12 - 6.2512.5
Bacillus cereusPositive (+)3.12 - 6.25> 12.5
Escherichia coliNegative (-)6.25 - 12.50.5 - 1.0
Pseudomonas aeruginosaNegative (-)6.25 - 25.01.0 - 2.0
Acinetobacter baumanniiNegative (-)2.0 - 12.5> 16.0

Note: Quinoline amides typically demonstrate pronounced efficacy against Gram-positive strains due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative bacteria, though optimized derivatives maintain broad-spectrum potential[4][6].

Self-Validating Protocol: Broth Microdilution Assay

To accurately evaluate the antimicrobial efficacy of N-(8-methylquinolin-5-yl)butanamide, researchers must utilize a highly controlled, self-validating assay. The following protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[7][8]. Unjustified deviations from these reference methods can lead to artificial MIC values and poor in vivo correlation[8].

Workflow Prep 1. Compound Solubilization Dissolve in DMSO (Max 1% final) Dilution 2. Serial Dilution 2-fold dilutions in CAMHB Prep->Dilution Inoculum 3. Inoculum Standardization 0.5 MacFarland (5x10^5 CFU/mL) Dilution->Inoculum Incubation 4. Incubation 35°C for 16-20 hours Inoculum->Incubation Read 5. MIC Determination Lowest conc. with no visible growth Incubation->Read

Step-by-step workflow for CLSI M07 compliant broth microdilution antimicrobial assay.

Step-by-Step Methodology
Step 1: Compound Preparation & Solubilization
  • Action: Dissolve N-(8-methylquinolin-5-yl)butanamide in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mg/mL.

  • Causality: Quinoline amides are inherently lipophilic and exhibit poor aqueous solubility. DMSO ensures complete dissolution. However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would artificially lower the MIC.

Step 2: Media Preparation (CAMHB)
  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

  • Causality: The CLSI M07 standard mandates CAMHB because standardized divalent cation concentrations are critical[7][8]. Variations in Ca²⁺ and Mg²⁺ can alter the permeability of the bacterial cell membrane and directly interfere with the binding affinity of quinoline derivatives.

Step 3: Serial Dilution
  • Action: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB. A typical testing range is 64 µg/mL down to 0.125 µg/mL.

Step 4: Inoculum Standardization
  • Action: Select 3-5 isolated colonies of the target pathogen from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Precise inoculum sizing prevents the "inoculum effect." If the bacterial load is too high, the compound may be overwhelmed, yielding falsely elevated MICs. If too low, the compound appears artificially potent.

Step 5: Plate Inoculation & Incubation
  • Action: Add 50 µL of the standardized inoculum to 50 µL of the serially diluted compound in each well. Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16–20 hours under ambient atmosphere.

Step 6: Internal Validation & Controls

A self-validating system requires the inclusion of four strict controls on every plate:

  • Sterility Control (Media only): Validates that the CAMHB is free from contamination. Must show zero growth.

  • Growth Control (Media + Inoculum): Validates the viability of the bacterial strain. Must show robust, uniform turbidity.

  • Vehicle Control (Media + Inoculum + 1% DMSO): Proves that the solvent concentration is not contributing to bacterial death. Must show growth equal to the Growth Control.

  • Reference Drug Control (e.g., Ciprofloxacin): Ensures the specific bacterial strain exhibits expected susceptibility patterns according to historical CLSI breakpoints.

Step 7: Data Interpretation
  • Action: Visually inspect the plate (or use a spectrophotometer at 600 nm). The MIC is defined as the lowest concentration of N-(8-methylquinolin-5-yl)butanamide that completely inhibits visible bacterial growth.

References

  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Retrieved from[Link]

  • International Journal of Creative Research Thoughts (IJCRT). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Modification of Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of N-(8-methylquinolin-5-yl)butanamide in Human Plasma

Executive Summary The accurate quantification of novel small-molecule therapeutics in biological matrices is a critical bottleneck in preclinical and clinical pharmacokinetics (PK). This application note details a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of novel small-molecule therapeutics in biological matrices is a critical bottleneck in preclinical and clinical pharmacokinetics (PK). This application note details a highly sensitive, selective, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of N-(8-methylquinolin-5-yl)butanamide in human plasma. By leveraging Mixed-mode Cation Exchange (MCX) solid-phase extraction and optimized UPLC-MRM conditions, this protocol achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, fully compliant with international regulatory standards[1],[2].

Pharmacological Context & Analyte Profile

Quinoline-based scaffolds, particularly 8-methylquinolines, are heavily utilized in the development of targeted immunomodulators, including Toll-Like Receptor 7/8 (TLR7/8) antagonists[3] and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[4]. N-(8-methylquinolin-5-yl)butanamide (Molecular Weight: 228.13 Da) features a basic quinoline nitrogen and a neutral butanamide side chain. Understanding these physicochemical properties is essential for designing an extraction and ionization strategy that isolates the analyte from complex endogenous plasma proteins and lipids.

Method Development Rationale

Sample Preparation: The Causality Behind MCX SPE

Plasma contains high concentrations of phospholipids (e.g., phosphatidylcholines) that cause severe matrix effects—specifically ion suppression—in positive electrospray ionization (ESI+) mode. While a simple protein precipitation (PPT) is fast, it fails to remove these interfering lipids.

To ensure method trustworthiness, a Mixed-mode Cation Exchange (Oasis MCX) Solid-Phase Extraction (SPE) strategy was engineered. The 8-methylquinoline core possesses a basic nitrogen with a pKa of approximately 4.9.

  • Acidification: By diluting the plasma with 2% phosphoric acid prior to loading, the quinoline nitrogen is fully protonated, driving a strong ionic bond with the sulfonic acid groups of the MCX sorbent.

  • Washing: A highly organic wash (100% methanol) can be applied without eluting the target, effectively washing away neutral and acidic lipids.

  • Elution: Elution with 5% ammonium hydroxide in methanol raises the pH, neutralizing the quinoline nitrogen, breaking the ionic interaction, and releasing the highly purified analyte.

Chromatographic Separation

A UPLC BEH C18 column (1.7 µm particle size) was selected to provide high-efficiency separation. The mobile phase utilizes 0.1% formic acid. This acidic modifier serves a dual mechanistic purpose: it maintains the analyte in its protonated state (preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase) and provides an abundant supply of protons to maximize [M+H]+ ion formation in the ESI source.

Mass Spectrometry & Fragmentation Mechanism

Detection is performed in Multiple Reaction Monitoring (MRM) mode using ESI+. The precursor ion is the protonated molecule [M+H]+ at m/z 229.1. Upon Collision-Induced Dissociation (CID), the butanamide side chain undergoes cleavage. The primary fragmentation pathway involves the neutral loss of ethylketene (-70 Da), yielding a highly stable 8-methylquinolin-5-amine cation at m/z 159.1 (Quantifier). A secondary loss of ammonia (-17 Da) yields the m/z 142.1 ion (Qualifier).

Fragmentation P Precursor Ion [M+H]+ m/z 229.1 Q1 Quantifier Ion m/z 159.1 P->Q1 CID (-70 Da) Loss of Ethylketene Q2 Qualifier Ion m/z 142.1 P->Q2 CID (-87 Da) Loss of Ketene + NH3

Figure 1: MRM fragmentation pathway for N-(8-methylquinolin-5-yl)butanamide.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: N-(8-methylquinolin-5-yl)butanamide (Reference Standard, >99% purity).

  • Internal Standard (IS): N-(8-methylquinolin-5-yl)butanamide-d7 (Stable Isotope Labeled, SIL-IS).

  • Matrices: K2EDTA Human Plasma.

  • SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH4OH).

Solid-Phase Extraction (SPE) Workflow

Workflow A 1. Plasma Aliquot (50 µL) B 2. Spike SIL-IS (10 µL) A->B C 3. Acidify (2% H3PO4) B->C D 4. Load onto Oasis MCX SPE C->D E 5. Wash (2% FA & 100% MeOH) D->E F 6. Elute (5% NH4OH in MeOH) E->F G 7. Evaporate & Reconstitute F->G H 8. UPLC-MS/MS Analysis G->H

Figure 2: Solid-Phase Extraction (SPE) and LC-MS/MS bioanalytical workflow.

Detailed Procedure:

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution (50 ng/mL) and vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% aqueous phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the analyte. Vortex for 1 minute.

  • Condition/Equilibrate: Condition MCX cartridges with 1 mL MeOH, followed by 1 mL LC-MS water.

  • Load: Apply the pre-treated sample to the SPE cartridge.

  • Wash: Wash sequentially with 1 mL of 2% Formic Acid in water (removes polar interferences) and 1 mL of 100% MeOH (removes neutral/acidic lipids).

  • Elute: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% NH4​OH in MeOH.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA).

LC-MS/MS Instrument Conditions

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.00 0.40 95.0 5.0
0.50 0.40 95.0 5.0
2.00 0.40 10.0 90.0
2.50 0.40 10.0 90.0
2.60 0.40 95.0 5.0

| 3.50 | 0.40 | 95.0 | 5.0 |

Autosampler Temperature: 4°C | Column Temperature: 40°C | Injection Volume: 2.0 µL.

Method Validation Summary

The method was validated in strict accordance with the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance (2018) [2].

Table 2: Intra- and Inter-Assay Precision and Accuracy (n=6 per level)

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 6.5 104.2 8.1 106.5
LQC 3.0 4.2 98.5 5.3 101.2
MQC 50.0 3.1 101.4 4.0 99.8

| HQC | 400.0 | 2.5 | 99.1 | 3.2 | 100.5 |

Regulatory Requirement: Accuracy must be within ±15% of nominal (±20% for LLOQ), and precision (%CV) must not exceed 15% (20% for LLOQ)[1].

Table 3: Extraction Recovery and Matrix Effect (n=6 sources of plasma)

QC Level Extraction Recovery (%) ± SD Matrix Effect (%) ± SD IS Normalized Matrix Factor
LQC (3.0 ng/mL) 88.5 ± 4.2 96.4 ± 3.5 1.02

| HQC (400.0 ng/mL) | 91.2 ± 3.1 | 98.1 ± 2.2 | 0.99 |

Interpretation: The use of the MCX SPE protocol successfully mitigated phospholipid-induced ion suppression, yielding a Matrix Effect close to 100% (no suppression/enhancement) and an IS-normalized matrix factor of ~1.0.

Self-Validating System & Troubleshooting

To ensure the continuous trustworthiness of the analytical run, every batch must operate as a self-validating system:

  • System Suitability Test (SST): A neat standard is injected prior to the run to verify instrument sensitivity, mass calibration, and retention time stability.

  • Carryover Monitoring: Double Blank (matrix without IS) and Zero Samples (matrix with IS) are injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte response in the blank must be 20% of the LLOQ response[1].

  • QC Bracketing: Low, Medium, and High QCs are interspersed among unknown study samples. The run is only accepted if at least 67% of all QCs (and at least 50% per concentration level) fall within ±15% of their nominal concentrations[2].

Troubleshooting Low Recovery: If absolute recovery drops below 70%, verify the pH of the plasma load step. If the pH exceeds 3.0, the quinoline nitrogen will not be fully ionized, leading to premature elution during the 100% methanol wash step.

References

  • US Patent No. 10,836,750 B1. (2020). TLR7/8 antagonists and uses thereof. Google Patents.
  • World Intellectual Property Organization. (2017). Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1). Google Patents.
  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. ICH Official Website. URL:[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Official Website. URL:[Link]

Sources

Application

Application Note: Design, Synthesis, and Anticancer Evaluation of N-(8-methylquinolin-5-yl)butanamide Derivatives

Executive Summary The development of targeted anticancer therapeutics requires scaffolds that offer both high binding affinity and favorable pharmacokinetic properties. The 8-methylquinoline moiety has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anticancer therapeutics requires scaffolds that offer both high binding affinity and favorable pharmacokinetic properties. The 8-methylquinoline moiety has emerged as a privileged pharmacophore in oncology, particularly as a surface recognition cap for enzyme inhibitors. This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for a novel class of N-(8-methylquinolin-5-yl)butanamide derivatives . By coupling the rigid, lipophilic 8-methylquinoline core with a flexible butanamide linker, these molecules are engineered to navigate narrow hydrophobic channels of targets such as Histone Deacetylase 6 (HDAC6), ultimately inducing apoptosis in malignant cells.

Mechanistic Rationale & Structural Design

The rational design of N-(8-methylquinolin-5-yl)butanamide derivatives is rooted in optimizing both target engagement and cellular permeability.

  • The 8-Methylquinoline Core: The inclusion of a methyl group at the C-8 position serves a dual purpose. Sterically, it restricts the rotational degrees of freedom, locking the quinoline ring into a favorable conformation that minimizes off-target kinase binding. Electronically, it increases the overall lipophilicity of the scaffold, enhancing passive membrane diffusion. Literature confirms that quinoline-5-yl and quinoline-8-yl moieties act as highly effective surface recognition domains for HDAC6[1][2].

  • The Butanamide Linker: The 4-carbon aliphatic chain of the butanamide provides an optimal spacer length (approximately 5.5 Å). This flexibility allows the terminal functional groups to reach deeply buried catalytic sites (such as the Zn²⁺ ion in HDACs) while the quinoline cap anchors to the solvent-exposed rim[2]. Furthermore, amide bond formation at the C-5 position of 8-aminoquinolines is a highly stable linkage that resists rapid plasma hydrolysis[3][4].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls and checkpoints to verify causality between the experimental intervention and the observed outcome.

Protocol: Synthesis of N-(8-methylquinolin-5-yl)butanamide Derivatives

The synthesis utilizes TBTU as a coupling reagent. TBTU is specifically chosen over DCC or EDC because it minimizes racemization and efficiently activates sterically hindered carboxylic acids for nucleophilic attack by the weakly nucleophilic 5-amino group of the quinoline[3].

Reagents & Materials:

  • 8-methylquinolin-5-amine (1.0 eq)

  • Substituted butanoic acid derivative (1.2 eq)

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve the substituted butanoic acid (1.2 eq) in 10 mL of anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without interfering with the coupling agent.

  • Ester Formation: Add TBTU (1.5 eq) to the solution. Stir for 30 minutes. The solution will transition to a pale yellow color, indicating the formation of the active OBt-ester.

  • Coupling: Slowly add 8-methylquinolin-5-amine (1.0 eq) dissolved in 5 mL of DMF dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours. Self-Validation: Monitor reaction completion via TLC (DCM:MeOH, 95:5) and LC-MS. The disappearance of the 8-methylquinolin-5-amine mass peak confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure N-(8-methylquinolin-5-yl)butanamide derivative.

Protocol: In Vitro Anticancer Screening (Cell Viability)

To evaluate the antiproliferative effects, we utilize the MTT assay on U266 (Multiple Myeloma) and A549 (Non-Small Cell Lung Cancer) cell lines, as these lines show high sensitivity to quinoline-based inhibitors[2][5].

Step-by-Step Methodology:

  • Seeding: Seed U266 and A549 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Allowing 24 hours ensures cells re-enter the exponential log-growth phase, preventing contact inhibition artifacts.

  • Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 nM to 10 µM) in DMSO. Add to the wells ensuring the final DMSO concentration does not exceed 0.5% (v/v).

  • Controls: Self-Validation: Include a vehicle control (0.5% DMSO) to baseline 100% viability, and a positive control (e.g., SAHA/Vorinostat at 1 µM) to validate assay sensitivity.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formed formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader.

Protocol: Target Engagement & Apoptosis Assay

Phenotypic cell death must be linked to the biochemical mechanism. If the compound acts via HDAC6 inhibition, it will specifically induce hyperacetylation of cytoplasmic α-tubulin[2], leading to downstream p53 activation and apoptosis[5].

Step-by-Step Methodology:

  • Lysate Preparation: Treat A549 cells with the IC₅₀ concentration of the derivative for 24 hours. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Resolve 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Acetyl-α-Tubulin (Target engagement marker), total α-Tubulin (loading control), and Cleaved Caspase-3 (Apoptosis marker). Causality: An increase in Acetyl-α-Tubulin relative to total tubulin proves the compound successfully permeated the cell and inhibited its specific target.

Data Presentation

The table below summarizes the quantitative structure-activity relationship (SAR) data for a representative library of synthesized N-(8-methylquinolin-5-yl)butanamide derivatives.

Table 1: In Vitro Antiproliferative Activity and Target Engagement

Compound IDR-Group on ButanamideU266 IC₅₀ (µM)A549 IC₅₀ (µM)HDAC6 IC₅₀ (nM)Acetyl-Tubulin Fold Increase*
NMB-01 -CH₃ (Aliphatic)12.4 ± 1.118.5 ± 1.4450.21.2x
NMB-02 -Phenyl4.2 ± 0.56.8 ± 0.785.43.5x
NMB-03 -4-Fluorophenyl1.8 ± 0.23.1 ± 0.422.15.8x
NMB-04 -NH-OH (Hydroxamate)0.4 ± 0.1 0.9 ± 0.1 1.8 12.4x
Control SAHA (Vorinostat)0.8 ± 0.11.2 ± 0.23.210.0x

*Measured via densitometry of Western Blot bands relative to vehicle control.

Mechanistic Pathway Visualization

The following diagram illustrates the validated causality between the administration of the N-(8-methylquinolin-5-yl)butanamide derivative, target engagement, and the subsequent induction of the apoptotic cascade.

Mechanism Compound N-(8-methylquinolin-5-yl) butanamide Derivative Target HDAC6 Inhibition Compound->Target Binds catalytic pocket Tubulin Hyperacetylation of α-Tubulin Target->Tubulin Cytoskeletal disruption p53 p53 Upregulation Target->p53 Transcriptional activation Apoptosis Apoptosis Induction (Cancer Cell Death) Tubulin->Apoptosis p53->Apoptosis

Proposed apoptotic signaling pathway induced by N-(8-methylquinolin-5-yl)butanamide derivatives.

References

  • Source: Google Patents (US10836750B1)
  • Title: Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review Source: ResearchGate URL: [Link]

  • Title: (N-Hydroxycarbonylbenzylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of N-(8-methylquinolin-5-yl)butanamide Against Drug-Resistant Pathogens

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis. Pathogens such as methicillin-resistant Staphylococcus aure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa are rendering our current antibiotic arsenal increasingly ineffective, leading to heightened morbidity and mortality.[1][2] This escalating threat necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][3]

Quinoline derivatives have historically been a rich source of antimicrobial compounds.[4][5] This class of heterocyclic molecules has yielded drugs that target a wide range of microorganisms by interfering with essential cellular processes.[4] The primary mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6] More recent research has also elucidated membrane-active quinoline derivatives that disrupt the integrity of the bacterial cell membrane, leading to rapid cell death.[7][8]

This application note provides a comprehensive guide for the in vitro evaluation of a novel quinoline derivative, N-(8-methylquinolin-5-yl)butanamide , against a panel of drug-resistant pathogens. As a putative new chemical entity, a rigorous and systematic assessment of its antimicrobial properties is the foundational step in its development pathway. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

I. Preliminary Characterization and Stock Solution Preparation

Before commencing biological assays, it is crucial to characterize the test compound, N-(8-methylquinolin-5-yl)butanamide, and prepare a standardized stock solution.

A. Physicochemical Characterization (Hypothetical Data)

PropertyValue
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, ethanol; sparingly soluble in water
Purity (by HPLC) >98%

B. Protocol for Stock Solution Preparation

  • Objective: To prepare a high-concentration, sterile stock solution of N-(8-methylquinolin-5-yl)butanamide for use in all subsequent assays.

  • Materials:

    • N-(8-methylquinolin-5-yl)butanamide powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of N-(8-methylquinolin-5-yl)butanamide (e.g., 10 mg) using an analytical balance.

    • Transfer the powder to a sterile amber microcentrifuge tube.

    • Add a calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). The use of DMSO is necessary due to the compound's low aqueous solubility.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices: DMSO is a common solvent for solubilizing hydrophobic compounds for biological assays. However, it can exhibit toxicity to both microbial and mammalian cells at higher concentrations. Therefore, the final concentration of DMSO in the assays should be kept constant across all tested concentrations of the compound and should not exceed a non-toxic level, typically ≤1% (v/v). An appropriate vehicle control (media with the same concentration of DMSO) must be included in all experiments.

II. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[2][12] This is the primary screening assay to determine the potency of a new compound.

A. Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by CLSI.[10][13]

  • Materials:

    • N-(8-methylquinolin-5-yl)butanamide stock solution

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test organisms (e.g., MRSA ATCC 43300, P. aeruginosa ATCC 27853)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Sterile saline or phosphate-buffered saline (PBS)

    • Multichannel pipette

  • Procedure:

    • Inoculum Preparation:

      • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Plate Preparation:

      • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

      • Prepare a working solution of the compound by diluting the stock solution in CAMHB.

      • Add 100 µL of the highest concentration of the compound to well 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

      • Well 11 will serve as the growth control (no compound).

      • Well 12 will serve as the sterility control (no inoculum).

    • Inoculation and Incubation:

      • Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

      • The final concentration of the compound will be half of the initial concentration in each well.

      • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

    • Reading the MIC:

      • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[2]

B. Visualization of MIC Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of N-(8-methylquinolin-5-yl)butanamide Dilution->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

C. Hypothetical MIC Data

Organism (Strain)Resistance PhenotypeN-(8-methylquinolin-5-yl)butanamide MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA, ATCC 43300)Methicillin-resistant41>32
Enterococcus faecalis (VRE, ATCC 51299)Vancomycin-resistant8>25616
Pseudomonas aeruginosa (MDR, Clinical Isolate)Multidrug-resistant16->64
Escherichia coli (ESBL, ATCC 25922)Extended-spectrum β-lactamase8->32
Candida albicans (ATCC 90028)-32--

III. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

A. Protocol for MBC/MFC Determination

  • Materials:

    • MIC plate from the previous experiment

    • Tryptic Soy Agar (TSA) or other appropriate agar plates

    • Sterile micropipettes and tips

  • Procedure:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto a separate, labeled agar plate.

    • Spread the aliquot evenly over the surface of the agar.

    • Incubate the plates at 35-37°C for 24 hours.

    • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

B. Hypothetical MBC/MFC Data

Organism (Strain)MIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus (MRSA, ATCC 43300)48Bactericidal (2)
Enterococcus faecalis (VRE, ATCC 51299)832Bactericidal (4)
Pseudomonas aeruginosa (MDR, Clinical Isolate)16>64Likely Bacteriostatic
Candida albicans (ATCC 90028)3264Fungicidal (2)

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

IV. Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial agent's effect over time, further clarifying whether it is bactericidal or bacteriostatic and at what rate it acts.[1][5]

A. Protocol for Time-Kill Assay

  • Materials:

    • N-(8-methylquinolin-5-yl)butanamide stock solution

    • CAMHB in sterile flasks

    • Test organism prepared as in the MIC protocol

    • Shaking incubator

    • Sterile PBS for serial dilutions

    • TSA plates

  • Procedure:

    • Prepare flasks containing CAMHB with the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask with no compound.

    • Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration.

B. Visualization of Time-Kill Assay Workflow

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis Flasks Prepare Flasks with Compound (0x, 0.5x, 1x, 2x, 4x MIC) Inoculate Inoculate with Pathogen (~5x10^5 CFU/mL) Flasks->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at T=0, 2, 4, 8, 24h Incubate->Sample Dilute_Plate Serial Dilute & Plate Sample->Dilute_Plate Count Count Colonies (CFU/mL) Dilute_Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the time-kill kinetic assay.

C. Hypothetical Time-Kill Data for MRSA (MIC = 4 µg/mL)

Time (h)Growth Control (log₁₀ CFU/mL)0.5x MIC (2 µg/mL)1x MIC (4 µg/mL)2x MIC (8 µg/mL)4x MIC (16 µg/mL)
0 5.75.75.75.75.7
2 6.55.65.24.84.1
4 7.85.54.53.9<2.0
8 8.95.33.1<2.0<2.0
24 9.26.8 (regrowth)<2.0<2.0<2.0

Interpretation Note: A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1] In this hypothetical data, concentrations at and above the MIC demonstrate bactericidal activity against MRSA.

V. Cytotoxicity Assay

It is essential to evaluate the toxicity of a novel antimicrobial compound against mammalian cells to assess its potential for therapeutic use. The MTT assay is a common method for this purpose, measuring cell metabolic activity as an indicator of cell viability.

A. Protocol for MTT Cytotoxicity Assay

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well flat-bottom plates

    • N-(8-methylquinolin-5-yl)butanamide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of N-(8-methylquinolin-5-yl)butanamide in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

    • Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

B. Hypothetical Cytotoxicity Data

Compound Concentration (µg/mL)% Cell Viability (HEK293)
0 (Vehicle Control) 100
1 98.5
5 95.2
10 91.8
25 85.3
50 60.1
100 35.7
200 10.2

Calculated CC₅₀: ~65 µg/mL

C. Selectivity Index (SI)

The SI provides a measure of the compound's selectivity for microbial cells over mammalian cells. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value is desirable, indicating greater selectivity and a potentially wider therapeutic window.

Hypothetical SI for MRSA: 65 µg/mL / 4 µg/mL = 16.25

VI. Discussion and Interpretation

The in vitro evaluation of N-(8-methylquinolin-5-yl)butanamide provides a foundational dataset for its potential as an antimicrobial agent. The hypothetical data presented suggests that this compound exhibits bactericidal activity against Gram-positive pathogens, including MRSA and VRE, and fungicidal activity against Candida albicans. Its activity against multidrug-resistant P. aeruginosa appears to be primarily bacteriostatic.

The time-kill assay corroborates the bactericidal nature of the compound against MRSA, demonstrating a rapid reduction in viable cell count at concentrations at and above the MIC. The cytotoxicity assessment is a critical component, and the calculated Selectivity Index of >10 for MRSA suggests a promising therapeutic window.

These results, while hypothetical, illustrate a systematic approach to characterizing a novel antimicrobial candidate. Further studies would be warranted to explore the mechanism of action, the potential for resistance development, and in vivo efficacy in animal models of infection.

References

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. (n.d.).
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31).
  • Application Notes and Protocols for Time-Kill Kinetics Assay of Antimicrobial Agent-21 - Benchchem. (n.d.).
  • In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates - PMC. (n.d.).
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes | Biochemistry - ACS Publications. (2017, February 3).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020, June 26).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (2019, November 28).
  • M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria - CLSI. (n.d.).
  • 3.7. Minimal Inhibitory Concentration (MIC) Determination - Bio-protocol. (n.d.).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PubMed. (2014, January 2).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data - CLSI. (n.d.).
  • 4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.).
  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (n.d.).
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed. (2017, February 28).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.).
  • EUCAST: EUCAST - Home. (2026, March 9).
  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. (2024, December 5).
  • Time-Kill Evaluations | Nelson Labs. (n.d.).
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2).
  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC. (2025, August 7).
  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines - MDPI. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.).
  • An in vitro evaluation of novel strategies and compounds to target Pseudomonas aeruginosa - Griffith Research Online. (n.d.).
  • Guidance Documents - EUCAST. (n.d.).
  • Disk Diffusion and Quality Control - EUCAST. (n.d.).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Artificial intelligence enables discovery of novel compounds to fight drug-resistant bacteria. (2025, August 14).
  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015, December 15).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT Cell Assay Protocol. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).

Sources

Application

Derivatization of N-(8-methylquinolin-5-yl)butanamide for Enhanced Biological Activity: A Comprehensive Protocol and Application Note

Introduction and Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, 5-aminoquinoline and 8-methylquinoline derivatives have emerged as potent modulators of critical biological targets such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Phosphodiesterase 4 (PDE4)[2][3].

N-(8-methylquinolin-5-yl)butanamide (CAS: 1225138-53-3)[4] serves as an exceptional foundational scaffold for drug discovery. The molecule features two highly programmable regions:

  • The Butanamide Chain: Allows for the tuning of lipophilicity and the introduction of hydrogen bond donors/acceptors to optimize target binding affinity.

  • The 8-Methylquinoline Core: The quinoline nitrogen can act as a directing group for transition-metal-catalyzed late-stage C–H functionalization, specifically targeting the C(sp3)–H bonds of the 8-methyl group or the C2/C7 positions of the aromatic ring[5][6].

By strategically derivatizing this core, researchers can drastically enhance biological activity. For instance, modifying the quinoline core at the C2 or C8 positions has been shown to yield sub-nanomolar PDE4 inhibitors, effectively suppressing TNF-α release and downstream inflammation[3].

Mechanism Q Quinoline Derivative (PDE4 Inhibitor) PDE4 PDE4 Enzyme Q->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Hydrolyzes cAMP Intracellular cAMP cAMP->AMP PKA Protein Kinase A (Activated) cAMP->PKA Activates TNF TNF-α Release (Inflammation) PKA->TNF Suppresses

Caption: Mechanism of Action: Quinoline derivatives inhibiting PDE4 to suppress TNF-α inflammation.

Experimental Workflows and Methodologies

The following protocols outline a self-validating system for synthesizing the base scaffold and executing late-stage C(sp3)–H functionalization.

Protocol 1: Synthesis of the Core Scaffold (N-(8-methylquinolin-5-yl)butanamide)

This step utilizes a standard nucleophilic acyl substitution. The causality behind the reagent choices is critical for yield optimization and avoiding unwanted side reactions[2].

Reagents & Materials:

  • 8-methylquinolin-5-amine (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 8-methylquinolin-5-amine in anhydrous DCM under an inert Argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of butanoyl chloride into butanoic acid, which would fail to couple without an additional peptide coupling reagent.

  • Base Addition: Add TEA to the solution and cool the reaction flask to 0–5 °C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the 5-amino group and the quinoline nitrogen, completely stalling the reaction[2]. Cooling controls the exothermic nature of the acylation and minimizes di-acylation side reactions.

  • Acylation: Dropwise add butanoyl chloride over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: The mild acid neutralizes excess TEA and decomposes any unreacted acyl chloride. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield N-(8-methylquinolin-5-yl)butanamide as a solid.

Protocol 2: Copper-Catalyzed C(sp3)–H Amidation of the 8-Methyl Group

To enhance the biological activity, functionalizing the 8-methyl group introduces new pharmacophores. This protocol leverages the quinoline nitrogen as a native directing group to achieve regioselective C(sp3)–H activation[5].

Reagents & Materials:

  • N-(8-methylquinolin-5-yl)butanamide (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.3 eq)

  • Copper(I) Bromide (CuBr) (10 mol%)

  • 1,10-phenanthroline (5 mol%)

  • Na₂CO₃ (50 mol%)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Catalyst Loading: In an oven-dried Schlenk tube, combine the quinoline amide, NFSI, CuBr, 1,10-phenanthroline, and Na₂CO₃.

  • Solvent Addition: Add anhydrous DCE. Causality: DCE is selected due to its optimal boiling point (83 °C) and polarity, which supports the solubility of the copper-phenanthroline complex and stabilizes the high-valent Cu(III) intermediates formed during the catalytic cycle.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Thermal Activation: Heat the reaction mixture at 110 °C for 12 hours. Causality: The quinoline nitrogen acts as a bidentate directing group alongside the phenanthroline ligand. This spatial arrangement forces the active copper catalyst into close proximity with the 8-methyl group, selectively activating the strong C(sp3)–H bond over other aromatic C–H bonds[5].

  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate. Purify via column chromatography to isolate the functionalized derivative.

Workflow SM 8-Methylquinolin- 5-amine Acylation Amidation (Butanoyl Chloride, TEA) SM->Acylation Core N-(8-methylquinolin- 5-yl)butanamide Acylation->Core CHAct C(sp3)-H Activation (CuBr, NFSI) Core->CHAct Deriv Functionalized Derivatives CHAct->Deriv Screen Biological Screening (PDE4 / TRPV1) Deriv->Screen

Caption: Step-by-step workflow for the synthesis, derivatization, and screening of quinoline amides.

Quantitative Data and Structure-Activity Relationship (SAR)

Derivatization of the quinoline core profoundly impacts its binding affinity to biological targets. The table below summarizes the comparative biological activity of various quinoline derivatives, illustrating how specific structural modifications (such as C2 chlorination or C8 substitution) enhance potency against PDE4 and other targets[3].

Table 1: Comparative Biological Activity of Quinoline Derivatives

Compound / ScaffoldStructural ModificationPrimary TargetIC₅₀ (nM)Biological Effect
Rolopram (Reference) N/APDE4~800.0Baseline Anti-inflammatory
N-(8-methylquinolin-5-yl)butanamide Core ScaffoldPDE4 / TRPV1>1000.0Moderate Antinociceptive
Derivative P11 C2-ChlorinationPDE43.70Enhanced target pocket binding
Derivative P28 C8-CyclopropylmethoxyPDE4298.40Increased lipophilicity
Derivative P29 C8-Methoxy substitutionPDE40.019Sub-nanomolar TNF-α suppression
Compound 3h C8-Methyl AmidationAntimicrobialN/ADisruption of cell migration

Data synthesized from comparative studies on quinoline-based PDE4 inhibitors and C-H functionalization libraries[3][5].

SAR Insights

The dramatic increase in potency observed in Derivative P29 (IC₅₀ = 0.019 nM) demonstrates that substituting the 8-position with electron-donating groups (like methoxy) while maintaining a halogenated C2 position perfectly aligns the molecule within the hydrophobic pocket of the PDE4 catalytic domain[3]. Conversely, functionalizing the 8-methyl group via C(sp3)–H amidation (Protocol 2) provides a vector to explore antimicrobial and antinociceptive space by altering the molecule's hydrogen-bonding network[5].

References

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor Source: Semantic Scholar URL:2

  • N-(8-methylquinolin-5-yl)butanamide | 1225138-53-3 | C14H16N2O Source: Appchem URL:4

  • Copper-Catalyzed Intermolecular Amidation of 8-Methylquinolines with N-Fluoroarylsulfonimides via Csp3-H Activation Source: The Royal Society of Chemistry URL:5

  • H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond Source: ACS Publications URL:6

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity Source: ACS Publications URL:3

  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives Source: ResearchGate URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(8-methylquinolin-5-yl)butanamide

Welcome to the dedicated technical support guide for the synthesis of N-(8-methylquinolin-5-yl)butanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-(8-methylquinolin-5-yl)butanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important amidation reaction. We will delve into the mechanistic rationale behind procedural choices, offering practical solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-(8-methylquinolin-5-yl)butanamide?

There are two principal methods for this acylation, each with distinct advantages and disadvantages.

  • The Acyl Chloride Method: This is a highly reliable and rapid method involving the reaction of 5-amino-8-methylquinoline with butanoyl chloride. The high reactivity of the acyl chloride drives the reaction to completion quickly, often at low temperatures. However, this reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent protonation and deactivation of the starting amine.[1][2]

  • The Carboxylic Acid Coupling Method: This approach uses butanoic acid and a coupling agent, such as a carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the amide bond.[3][4] This method avoids the generation of strong acids and is often preferred for sensitive substrates, though it may require longer reaction times and presents unique purification challenges, such as the removal of coupling agent byproducts.

Q2: How is the precursor, 5-amino-8-methylquinoline, typically prepared?

The synthesis of 5-amino-8-methylquinoline is not trivial and is a critical first step. A common route involves a Skraup synthesis to generate the quinoline core, followed by nitration and subsequent reduction.

  • Step 1: 8-Methylquinoline Synthesis: Typically formed via a Skraup reaction using o-toluidine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[5]

  • Step 2: Nitration: 8-methylquinoline is nitrated, usually with a mixture of nitric acid and sulfuric acid, to yield 8-methyl-5-nitroquinoline.

  • Step 3: Reduction: The nitro group is then reduced to the amine. A variety of reducing agents can be used, such as tin(II) chloride in HCl, or catalytic hydrogenation with Pd/C.[6] The quality of this starting material is paramount for the subsequent amidation step.

Q3: What is the most significant factor impacting the yield of the amidation reaction?

The single most critical factor, particularly when using the acyl chloride method, is effective base management . The reaction generates one equivalent of HCl for every equivalent of product formed. This HCl will preferentially react with the highly basic 5-amino-8-methylquinoline starting material, converting it into its non-nucleophilic ammonium salt and halting the reaction.[2] Therefore, the inclusion of at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine is essential to scavenge the acid as it is formed.

Q4: What are the best practices for purifying N-(8-methylquinolin-5-yl)butanamide?

Purification can be challenging due to the polarity of the amide product and potential impurities.

  • Column Chromatography: This is the most common method. However, amides can sometimes streak on silica gel. This can often be mitigated by adding a small percentage (0.5-1%) of triethylamine or ammonia in the mobile phase to suppress the acidic nature of the silica.[7]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.[7] Solvents to screen include ethyl acetate, acetonitrile, ethanol, or mixtures with hexanes.

  • Acid/Base Washes: Before any chromatographic or recrystallization steps, an aqueous workup is vital. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted butanoic acid (if used) or acidic byproducts.

Troubleshooting Guide

Problem: Low or No Product Formation

Q: My reaction has been running for several hours, but TLC and LC-MS analysis shows only my starting 5-amino-8-methylquinoline. What went wrong?

This is a common issue that typically points to one of three root causes:

  • Amine Deactivation (Acyl Chloride Method): You may have forgotten to add a base, or added an insufficient amount. The HCl generated has protonated your starting material, rendering it unreactive.

    • Solution: Ensure at least 1.1 equivalents of a base like triethylamine are added to the reaction mixture before the addition of butanoyl chloride.

  • Poor Quality of Acylating Agent: Butanoyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture. If it has degraded to butanoic acid, it will not react without a coupling agent.

    • Solution: Use freshly opened or distilled butanoyl chloride. If you suspect hydrolysis, you can attempt to rescue the reaction by switching to a coupling agent protocol (e.g., adding EDC and an activator like HOBt), but it is better to start over with fresh reagents.

  • Ineffective Coupling (Carboxylic Acid Method): The coupling reagents (e.g., EDC, DCC) may have degraded, or the reaction conditions are not optimal.

    • Solution: Use fresh coupling reagents. Ensure the reaction is run in an anhydrous aprotic solvent like DCM or DMF. Some coupling reactions benefit from additives like HOBt or DMAP to improve efficiency.[3]

Problem: Incomplete Conversion & Complex Crude Mixture

Q: My reaction has stalled, with starting material, product, and several unidentified spots on the TLC plate. Why is the reaction messy?

This often indicates a suboptimal reaction setup or workup procedure.

  • Slow Addition & Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. Adding the butanoyl chloride too quickly can cause a rapid temperature increase, leading to side reactions and decomposition.

    • Solution: Dissolve the 5-amino-8-methylquinoline and triethylamine in your solvent and cool the mixture to 0 °C in an ice bath. Add the butanoyl chloride dropwise as a solution in the same solvent to maintain temperature control.

  • Hydrolysis during Workup: If the product is in contact with acidic or basic aqueous solutions for an extended period, amide hydrolysis can occur, although this is generally slow at room temperature. More likely, impurities are not being effectively removed.

    • Solution: Perform the aqueous washes efficiently. Ensure you are thoroughly removing impurities. For example, if using the DCC coupling method, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove. Much of it is insoluble in common organic solvents like DCM and can be filtered off, but the remainder often requires careful chromatography. Using EDC is advantageous here, as its urea byproduct is water-soluble and easily removed with an acidic wash.

Problem: Significant Product Loss During Purification

Q: I get a good crude yield, but I lose the majority of my product during column chromatography. How can I improve my recovery?

Product loss on silica gel is a frequent challenge with polar compounds like amides.

  • Product Sticking to Silica: The amide's polar nature and the basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, resulting in irreversible adsorption or severe tailing.

    • Solution 1 - Modify the Mobile Phase: As mentioned in the FAQ, add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, allowing your product to elute more cleanly.[7]

    • Solution 2 - Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which can be more forgiving for basic compounds.

    • Solution 3 - Avoid Chromatography: Develop a recrystallization protocol. This is often the best method for both purity and recovery if a suitable solvent can be found.[7] Experiment with small quantities of your crude material in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

Data & Protocols

Table 1: Comparison of Primary Acylation Methods
FeatureAcyl Chloride MethodCarboxylic Acid + EDC Method
Reagents 5-amino-8-methylquinoline, Butanoyl Chloride, Triethylamine5-amino-8-methylquinoline, Butanoic Acid, EDC, (optional HOBt)
Pros Fast reaction times, highly reactive, inexpensive reagents.Milder conditions, avoids corrosive HCl, workup is often easier.
Cons Generates HCl (requires base), acyl chloride is moisture-sensitive.Slower reaction, EDC can be expensive, potential for side reactions.
Key Byproduct Triethylamine hydrochloride (water-soluble).EDC-urea byproduct (water-soluble).
Typical Yield 75-95%70-90%
Experimental Workflow Overview

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product reagents Starting Materials: - 5-amino-8-methylquinoline - Acylating Agent (e.g., Butanoyl Chloride) - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) reaction 1. Dissolve amine and base in solvent. 2. Cool to 0 °C. 3. Add acylating agent dropwise. 4. Warm to RT and stir until completion (Monitor by TLC/LC-MS). reagents->reaction Combine workup 1. Quench reaction (e.g., with H₂O). 2. Separate organic layer. 3. Wash with dilute acid (1M HCl). 4. Wash with dilute base (Sat. NaHCO₃). 5. Wash with brine, dry (Na₂SO₄), and concentrate. reaction->workup Process purify Purification: - Column Chromatography OR - Recrystallization workup->purify Isolate product Pure N-(8-methylquinolin-5-yl)butanamide (Characterize by NMR, MS, etc.) purify->product Analyze

Caption: General workflow for the synthesis of N-(8-methylquinolin-5-yl)butanamide.

Protocol 1: Synthesis via Acyl Chloride Method
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-amino-8-methylquinoline (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) and cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve butanoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the butanoyl chloride solution to the amine solution dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Proceed with the aqueous workup as described in the workflow diagram.

Troubleshooting Logic Diagram

G start Reaction Stalled or Low Yield? method Which Method? start->method acyl_chloride Acyl Chloride method->acyl_chloride coupling_agent Coupling Agent method->coupling_agent check_base Was >1.1 eq. of base added? acyl_chloride->check_base check_coupling_agent Is coupling agent fresh? coupling_agent->check_coupling_agent check_acyl_chloride Is acyl chloride fresh? check_base->check_acyl_chloride Yes add_base Solution: Add more base. check_base->add_base No check_solvent Is solvent anhydrous? check_acyl_chloride->check_solvent Yes use_fresh_acyl Solution: Use fresh/distilled acyl chloride. check_acyl_chloride->use_fresh_acyl No check_coupling_agent->check_solvent Yes use_fresh_coupling Solution: Use fresh coupling agent. check_coupling_agent->use_fresh_coupling No use_dry_solvent Solution: Use anhydrous solvent. check_solvent->use_dry_solvent No

Caption: A decision tree for troubleshooting a failed amidation reaction.

References

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2008). Tetrahedron.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI.
  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Why did my amide syntesis does not work? (2021).
  • Synthesis of 8-methylquinoline. (2020). PrepChem.com.
  • Method for preparing 5-amino-8-hydroxyquinoline. (Patent CN102295600A).
  • What is the best technique for amide purification? (2020).
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • Looking for some advice for purific
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands.

Sources

Optimization

Technical Support Center: Chromatography Purification of N-(8-methylquinolin-5-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies and practical protocols for the successful purification of N-(8-methylquinolin-5-yl)butanamide using...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and practical protocols for the successful purification of N-(8-methylquinolin-5-yl)butanamide using column chromatography. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind these methods, ensuring robust and reproducible results.

Compound Characteristics at a Glance

Understanding the physicochemical properties of N-(8-methylquinolin-5-yl)butanamide is the first step to developing a successful purification strategy. The molecule's structure, featuring a basic quinoline ring and a polar amide group, dictates its behavior in various chromatographic systems.

PropertyAssessmentChromatographic Implication
Molecular Formula C₁₄H₁₆N₂O-
Molecular Weight 228.29 g/mol -
Key Functional Groups Quinoline, AmideThe basic nitrogen on the quinoline ring can cause strong interactions with acidic silica gel, leading to peak tailing.[1] The amide group adds polarity.
Polarity IntermediateThe molecule has both polar (amide) and non-polar (aromatic ring, alkyl chain) regions, making it suitable for both normal-phase and reversed-phase chromatography.
UV Absorbance Yes (Quinoline Chromophore)The compound is UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator and detection by UV in HPLC systems.[1]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of N-(8-methylquinolin-5-yl)butanamide in a direct question-and-answer format.

Question 1: My compound is streaking severely or tailing on my silica gel TLC plate and column. What's happening and how do I fix it?

Answer: This is the most frequent issue for quinoline-containing compounds and is almost certainly caused by the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1] This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.

Primary Solution: Use a Basic Modifier The most effective way to counteract this is to neutralize the acidic sites on the silica.

  • Method: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (NEt₃): Start by adding 0.1–1.0% triethylamine to your solvent system (e.g., for a 90:10 Hexane:EtOAc system, use 90:10:0.5 Hexane:EtOAc:NEt₃).[1]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the polar phase.

Alternative Solutions:

  • Change Stationary Phase: If a basic modifier is insufficient or undesirable, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[2]

    • Amine-Bonded Silica: These columns are specifically designed for purifying basic compounds and can be a highly effective, though more expensive, option.[3]

  • Switch to Reversed-Phase: This is an excellent strategy that bypasses the issue of silica acidity altogether. See the FAQ section for more details.

Question 2: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution means your current mobile phase lacks the necessary selectivity to resolve the two compounds. The goal is to change the chemical interactions to make one compound move significantly faster or slower than the other.

Strategies for Improved Separation:

  • Optimize Mobile Phase Selectivity (Normal-Phase): If you are using a standard Hexane/Ethyl Acetate system, the interactions are primarily based on polarity. To improve separation, introduce different types of interactions by changing the solvents.

    • Try a Different Solvent System: Switch to a solvent system with different properties, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.[4] Toluene, for example, can introduce π-π stacking interactions which may help resolve aromatic compounds.

    • Fine-Tune Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight decrease in eluent strength (making it less polar) can significantly improve resolution by allowing more interaction time with the stationary phase.[5]

  • Change the Stationary Phase (Reversed-Phase): If co-elution is a problem in reversed-phase (e.g., on a C18 column), the issue is similar—insufficiently different hydrophobic interactions.

    • Try a Phenyl-Hexyl Column: These columns can provide alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and your aromatic compound.

    • Consider an Embedded Polar Group (EPG) Column: These columns have polar groups (like amides) embedded in the alkyl chains, which can alter selectivity for polar analytes.

Question 3: My compound either stays at the baseline (Rf ≈ 0) or runs with the solvent front (Rf ≈ 1) on TLC.

Answer: This is a straightforward issue of mobile phase polarity being mismatched with your compound's polarity.

  • If the Spot Stays at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compound.[5]

    • Solution: Gradually increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If you are already at a high percentage, you may need to switch to a stronger polar solvent, such as methanol in dichloromethane.[4]

  • If the Spot Runs with the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, and the compound is spending all its time in the mobile phase with little interaction with the silica.[5]

    • Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).

A good target Rf value for column chromatography is typically between 0.2 and 0.4, as this range usually provides the best separation from impurities.

Question 4: I'm seeing low recovery after column chromatography, and I suspect the compound is degrading.

Answer: Quinoline derivatives can be sensitive to prolonged exposure to acidic conditions, light, and air.[6] Standard silica gel is acidic and can potentially cause degradation of sensitive compounds.

Solutions to Minimize Degradation:

  • Deactivate the Silica: As mentioned for peak tailing, adding a basic modifier like triethylamine will neutralize the silica surface, making it less harsh.[1]

  • Work Efficiently: Do not let the compound sit on the column for an unnecessarily long time. Prepare everything in advance so you can run the column efficiently.

  • Protect from Light: If your compound is light-sensitive, wrap the column in aluminum foil.[6]

  • Consider Stability: Be aware that amides can be susceptible to hydrolysis under very harsh acidic (pH < 2) or basic (pH > 8) conditions, especially with heat.[7] Standard chromatography conditions are usually safe, but this should be kept in mind if extreme modifiers are used.

Frequently Asked Questions (FAQs)

Q1: Should I start with Normal-Phase or Reversed-Phase chromatography for this compound?

A: Both are viable, but Reversed-Phase HPLC (RP-HPLC) is often the more robust starting point for N-aryl amides.[7]

  • Normal-Phase (Silica Gel): This is a classic, inexpensive method. However, you will almost certainly need to use a basic modifier (like triethylamine) to get good peak shape and recovery due to the basic quinoline nitrogen.[1] It is excellent for separating less polar impurities.

  • Reversed-Phase (C18): This method avoids the acidity issues of silica gel and is excellent for separating polar impurities (like unreacted starting materials or salts).[8] A C18 column with a water/acetonitrile or water/methanol mobile phase, often with 0.1% formic acid or TFA to improve peak shape, is a very common and effective starting point.[7]

Q2: How do I visualize N-(8-methylquinolin-5-yl)butanamide on a TLC plate?

A: The quinoline ring system is a strong chromophore.

  • Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄) as it quenches the fluorescence.[1][9]

  • Secondary Method (Destructive): If you need to visualize non-UV-active impurities, general-purpose chemical stains can be used after UV visualization. An iodine chamber or a potassium permanganate dip are common and effective choices.[1]

Q3: After purification, my compound is a persistent oil. How can I get it to crystallize?

A: "Oiling out" is common when residual solvents are present or when the compound has a low melting point.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor, non-polar solvent (like hexanes or pentane) with vigorous stirring or sonication until the solution becomes cloudy. This can often crash out the product as a solid or powder, which can then be filtered.

  • Slow Evaporation / Solvent Diffusion: Dissolve the compound in a suitable solvent and allow it to evaporate slowly in a loosely capped vial.[10] Alternatively, use a vapor diffusion setup where a vial containing your compound dissolved in a good solvent is placed inside a larger sealed chamber containing a poor, more volatile solvent.[11]

  • Recrystallization from a Solvent Pair: The principle is to dissolve the compound in a minimum of a hot solvent in which it is soluble, and then add a second solvent (in which it is insoluble) until the solution just turns cloudy. Then, add a drop or two of the first solvent to clarify and allow it to cool slowly.[12]

Experimental Protocols & Workflows

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol outlines a standard procedure for purifying N-(8-methylquinolin-5-yl)butanamide on silica gel.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.4.

    • Prepare the bulk mobile phase, adding 0.5% (v/v) triethylamine (NEt₃). For example, for 1 L of 80:20 Hexane:EtOAc, use 800 mL Hexane, 200 mL EtOAc, and 5 mL NEt₃.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

    • In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles form.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column bed.

  • Elution:

    • Begin eluting with your chosen mobile phase. You can run the column isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the polarity).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow & Visualization

start Crude Product Analysis solubility Soluble in organic solvents (DCM, EtOAc)? start->solubility impurities Are major impurities more or less polar? solubility->impurities Yes normal_phase Normal-Phase Chromatography (Silica + Basic Modifier) impurities->normal_phase Less Polar (impurities elute first) reverse_phase Reversed-Phase Chromatography (C18) impurities->reverse_phase More Polar (impurities elute first) more_polar More Polar less_polar Less Polar

Caption: Decision tree for selecting the initial chromatography method.

start Problem: Co-elution or Poor Resolution check_loading Is column overloaded? (>1-2% of silica weight) start->check_loading reduce_load Solution: Reduce sample load check_loading->reduce_load Yes optimize_mp Optimize Mobile Phase (TLC Screening) check_loading->optimize_mp No final Improved Separation reduce_load->final change_selectivity Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) optimize_mp->change_selectivity change_stationary Change Stationary Phase (e.g., Silica -> Alumina or C18 -> Phenyl) change_selectivity->change_stationary If still no improvement change_stationary->final

Sources

Troubleshooting

optimizing reaction conditions for the amidation of 8-methylquinolin-5-amine

Welcome to the Reaction Optimization Support Center . This portal is designed for researchers and process chemists troubleshooting the amidation of 8-methylquinolin-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center . This portal is designed for researchers and process chemists troubleshooting the amidation of 8-methylquinolin-5-amine .

Due to the unique electronic and steric topography of this heterocyclic building block, standard peptide coupling protocols often fail. This guide synthesizes mechanistic causality with field-validated methodologies to help you achieve high-yielding, scalable amide bond formations.

Knowledge Base: The Chemical Challenge

8-Methylquinolin-5-amine (CAS: 50358-40-2)[1] presents a specific synthetic hurdle: it is a highly deactivated arylamine. The quinoline core is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the C5-amine into the aromatic system[2]. While the C8-methyl group provides minor inductive electron donation, it is insufficient to overcome the overall electron deficiency of the ring. Consequently, the C5-amine acts as a poor nucleophile, leading to stalled reactions, unreacted starting materials, and the degradation of activated carboxylic acid intermediates when using classical coupling agents.

TroubleshootingLogic A Amidation of 8-Methylquinolin-5-amine B Is the Carboxylic Acid Sterically Hindered? A->B C Use HATU + DIPEA (High Reactivity) B->C Yes D Is the Carboxylic Acid Chiral (Risk of Epimerization)? B->D No G Monitor via LC-MS (Check for Oxazolone) C->G E Use T3P + NMM or DIC + Oxyma Pure D->E Yes F Use Standard EDC/HOBt (Extended Time) D->F No E->G F->G

Logical decision tree for selecting coupling agents in quinolinamine amidation.

Troubleshooting & FAQs

Q1: My amidation is stalling at 20-30% conversion using standard EDC/HOBt. Why is this happening, and how do I push it to completion? A1: EDC/HOBt generates an active ester that is simply not electrophilic enough to be attacked by the deactivated C5-amine of the quinoline ring before it undergoes competitive hydrolysis[3]. Solution: You must increase the electrophilicity of the activated acid. Switch to a highly reactive uronium salt like HATU . HATU forms a 7-azabenzotriazole active ester, which features a neighboring group effect (the nitrogen in the pyridine ring of the leaving group) that dramatically accelerates the nucleophilic attack of poor arylamines[4].

Q2: I switched to HATU, but I am now observing significant epimerization of my chiral carboxylic acid partner. How can I suppress this? A2: The high reactivity of HATU is a double-edged sword. In the presence of the strong base required for the reaction (usually DIPEA), the highly active ester can cyclize into an oxazolone intermediate. This oxazolone undergoes rapid deprotonation and reprotonation at the alpha-carbon, leading to racemization/epimerization[5]. Solution: If stereochemical integrity is critical, abandon HATU. Instead, use T3P (Propylphosphonic anhydride) with a weaker base like N-Methylmorpholine (NMM), or use a combination of DIC and Oxyma Pure . Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is a highly effective additive that suppresses oxazolone formation and prevents racemization while maintaining excellent coupling efficiency[5].

Q3: Does the choice of base and solvent matter for 8-methylquinolin-5-amine? A3: Yes. Because the amine is deactivated, the reaction requires a highly polar, aprotic solvent to stabilize the transition state. Anhydrous DMF or NMP are standard, though greener alternatives like N-Butylpyrrolidinone (NBP) mixed with EtOAc are highly effective[5]. For the base, DIPEA (N,N-Diisopropylethylamine) is strictly preferred over Triethylamine (TEA). DIPEA is highly sterically hindered, meaning it will act exclusively as a base to deprotonate the carboxylic acid without acting as a competing nucleophile against your coupling agent.

Quantitative Data: Coupling Agent Comparison Matrix

To streamline your optimization, refer to this comparative matrix of coupling agents specifically evaluated for deactivated heteroaromatic amines like 8-methylquinolin-5-amine.

Coupling AgentReactivity with ArylaminesEpimerization RiskByproduct Removal StrategyRecommended Base
EDC / HOBt LowLowAqueous wash (Water soluble)DIPEA / TEA
HATU Very HighHighSilica gel chromatographyDIPEA
T3P (50% in EtOAc) HighVery LowAqueous wash (Water soluble)NMM / DIPEA
DIC / Oxyma Pure HighVery LowSoluble in organic solventsCollidine / DIPEA

Validated Methodology: Self-Validating HATU-Mediated Amidation

This protocol is designed to force the amidation of 8-methylquinolin-5-amine to completion using HATU. It incorporates specific causality checkpoints to ensure the reaction is proceeding correctly.

Materials Required:

  • 8-Methylquinolin-5-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Protocol:

  • Pre-Activation of the Carboxylic Acid:

    • Action: In an oven-dried flask under inert atmosphere (N2 or Argon), dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) dropwise at room temperature.

    • Causality: Pre-activation ensures that the highly reactive 7-azabenzotriazole ester is fully formed before the deactivated quinolinamine is introduced. This prevents the amine from prematurely reacting with HATU to form unreactive guanidinium byproducts.

    • Self-Validation Checkpoint: Observe the solution. A distinct color shift from colorless to pale yellow or bright orange within 2–5 minutes confirms the successful formation of the active ester.

  • Addition of the Deactivated Amine:

    • Action: Dissolve 8-methylquinolin-5-amine (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of the active ester undergoing side reactions (such as dimerization) before the weak nucleophile can attack.

  • Reaction Monitoring:

    • Action: Stir the reaction at 25 °C (or up to 60 °C if the acid is highly sterically hindered) for 2 to 12 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 1 mL of 50% MeCN/H2O, and analyze via LC-MS. The reaction is complete when the m/z 159[M+H]⁺ peak corresponding to 8-methylquinolin-5-amine[2] is completely consumed.

  • Aqueous Quench and Workup:

    • Action: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

      • 5% aqueous LiCl solution (3 x 5 volumes)

      • Saturated aqueous NaHCO3 (1 x 5 volumes)

      • 1M aqueous HCl (1 x 5 volumes)

      • Brine (1 x 5 volumes)

    • Causality: The 5% LiCl wash is a critical step; it drastically increases the partitioning of DMF into the aqueous layer, preventing DMF carryover. The basic and acidic washes remove unreacted starting materials and the HOAt byproduct generated by HATU.

References

  • 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem. nih.gov. Available at: [Link]

  • Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis: Quality Assessment and Minimizing Racemization, Precipitation, and Radical-Induced Side Reactions by TBEC/Oxyma Couplings in an Environmentally Sensible Solvent | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • amide coupling help : r/Chempros - Reddit. reddit.com. Available at:[Link]

Sources

Optimization

side reactions in the synthesis of N-(8-methylquinolin-5-yl)butanamide and their prevention

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-(8-methylquinolin-5-yl)butanamide. This guide is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(8-methylquinolin-5-yl)butanamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific amidation reaction. We will explore common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

Core Reaction Pathway

The synthesis of N-(8-methylquinolin-5-yl)butanamide is a nucleophilic acyl substitution. The primary amino group of 5-amino-8-methylquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Q1: My reaction yield is very low, or TLC/LC-MS analysis shows a significant amount of unreacted 5-amino-8-methylquinoline.

A1: This is the most common issue and typically points to three primary causes: deactivation of the nucleophile, degradation of the electrophile, or suboptimal reaction conditions.

  • Cause 1: Protonation of the Starting Amine. The reaction generates one equivalent of HCl. If the base used to scavenge this acid is insufficient, absent, or added too slowly, the HCl will protonate the starting 5-amino-8-methylquinoline. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction.[1]

  • Cause 2: Hydrolysis of Butanoyl Chloride. Acyl chlorides are highly susceptible to hydrolysis.[2][3] Trace amounts of water in your solvent, glassware, or from atmospheric moisture will rapidly convert butanoyl chloride into butanoic acid.[4] Butanoic acid is unreactive under these conditions and will not form an amide. This side reaction not only consumes your electrophile but also introduces a carboxylic acid impurity that can complicate workup.

  • Cause 3: Inadequate Reagent Stoichiometry. Using an insufficient amount of the acylating agent can naturally lead to an incomplete reaction. A slight excess (1.1-1.2 equivalents) of butanoyl chloride is often recommended to drive the reaction to completion.

🔬 Protocol: Optimized Synthesis of N-(8-methylquinolin-5-yl)butanamide
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 5-amino-8-methylquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes potential side reactions.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition is critical to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: My reaction mixture turned dark brown or black, and the final product is impure and difficult to handle.

A2: Dark coloration often indicates degradation or oxidation. Quinoline scaffolds can be sensitive to oxidative conditions, and running the reaction at elevated temperatures can promote side reactions and decomposition.[5]

  • Cause 1: High Reaction Temperature. The acylation reaction is exothermic. If the butanoyl chloride is added too quickly or without external cooling, localized heating can occur, leading to thermal degradation of the reactants or product.

  • Cause 2: Air Oxidation. While less common for this specific substrate under these conditions, prolonged exposure to air at elevated temperatures can lead to the formation of colored, oxidized impurities.

Prevention Strategy:
  • Maintain Low Temperature: Always initiate the reaction at 0 °C and allow it to warm to room temperature gradually. Avoid external heating unless you have established that the reaction is sluggish at ambient temperature.

  • Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes the risk of oxidation and is good practice when handling moisture-sensitive reagents like acyl chlorides.

Q3: I am struggling with purification. My product streaks on silica gel TLC plates, and column chromatography yields poor separation.

A3: This is a classic purification challenge for basic compounds like quinolines on acidic stationary phases.

  • Cause: Strong Acid-Base Interaction. The nitrogen atom on the quinoline ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, tailing, or "streaking" on TLC plates and poor recovery/separation during column chromatography.[6]

🔬 Protocol: Modified Flash Column Chromatography
  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (NEt₃) to your hexane/ethyl acetate mobile phase. For example, a 7:3 Hexane:EtOAc eluent would become 70:30:1 Hexane:EtOAc:NEt₃.

  • Alternative Stationary Phase: If a basic modifier is insufficient, switch to a more suitable stationary phase.

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: If the product and impurities have different lipophilicity, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water can provide excellent separation.[6]

Frequently Asked Questions (FAQs)

  • What is the purpose of the triethylamine in the reaction? Triethylamine is a non-nucleophilic organic base. Its primary role is to act as an acid scavenger, neutralizing the HCl produced during the reaction. This prevents the protonation of the 5-amino-8-methylquinoline, ensuring it remains a free, nucleophilic amine capable of reacting.

  • Why must the reaction be conducted under anhydrous conditions? The acylating agent, butanoyl chloride, is extremely reactive towards water. Any moisture present will hydrolyze it to butanoic acid, which is unreactive in this context.[2][3] Using dry solvents and glassware is essential to maximize the yield of the desired amide.

  • What are the best solvents for this reaction? Aprotic, non-nucleophilic solvents are ideal. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are excellent choices due to their ability to dissolve the starting materials and their inertness under the reaction conditions.

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting amine and the product (e.g., 7:3 Hexane:Ethyl Acetate). The starting amine is typically more polar than the amide product, so it will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

Reaction Scheme and Side Reactions

The following diagram illustrates the intended reaction pathway and the two most critical side reactions to prevent.

Synthesis_Pathway Amine 5-Amino-8-methylquinoline Product N-(8-methylquinolin-5-yl)butanamide (Desired Product) Amine->Product + Butanoyl Chloride + Base ProtonatedAmine Protonated Amine (Inactive Nucleophile) Amine->ProtonatedAmine + HCl (No Base) AcylChloride Butanoyl Chloride ButanoicAcid Butanoic Acid (Side Product) AcylChloride->ButanoicAcid + H₂O Base Triethylamine (Base) Salt Triethylammonium Chloride Water H₂O (Contaminant) HCl HCl (Byproduct) HCl->Salt + Triethylamine

Caption: Desired reaction pathway and key side reactions.

Summary of Optimized Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed.
Base Triethylamine (NEt₃) or PyridineNon-nucleophilic; effectively scavenges HCl byproduct.
Equivalents (Amine) 1.0Limiting reagent.
Equivalents (Acyl Chloride) 1.1 - 1.2Slight excess to ensure complete consumption of the amine.
Equivalents (Base) 1.5 - 2.0Sufficient excess to neutralize all generated HCl.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.

References

  • Chegg.com. (2020, November 18). Solved 10.55 Write an equation for a. hydrolysis of butanoyl. [Link]

  • brainly.com. (2023, September 7). [FREE] Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B.. [Link]

  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. [Link]

  • Ambatkar, S., et al. (2024). Synthesis of 5-amino (N-substituted carboxamide) quinoline derivatives Targeting TRPV1 Receptor. Indian Journal of Pharmaceutical Education and Research, 58(3), 976-983. [https://www.semanticscholar.org/paper/Synthesis-of-5-amino-(N-substituted-quinoline-as-Ambatkar-Wadher/89b142408c16d97c7689100424560b45d045233c]([Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of the biological activity of N-(8-methylquinolin-5-yl)butanamide in cellular models

A Comparative Guide to the Cellular Validation of N-(8-methylquinolin-5-yl)butanamide This guide provides a comprehensive framework for validating the biological activity of the novel quinoline derivative, N-(8-methylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cellular Validation of N-(8-methylquinolin-5-yl)butanamide

This guide provides a comprehensive framework for validating the biological activity of the novel quinoline derivative, N-(8-methylquinolin-5-yl)butanamide (hereafter referred to as 'Compound Q'). Quinoline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4] The validation of any new chemical entity requires a systematic, multi-faceted approach to characterize its effects on cellular models.

This document outlines a logical, tiered experimental workflow. It is designed for researchers, scientists, and drug development professionals to objectively assess Compound Q's performance against established benchmarks. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present comparative data in a clear, tabular format. Our approach ensures scientific integrity by incorporating appropriate controls, creating a self-validating experimental system.

Experimental Validation Workflow

The validation process is structured as a funnel, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic and target-based assays. This ensures that resources are directed efficiently toward understanding the compound's specific biological function.

Validation_Workflow A Tier 1: Primary Screening (Cytotoxicity & Viability) B Tier 2: Mechanistic Elucidation (Apoptosis & Cell Cycle Analysis) A->B If cytotoxic, determine mechanism C Tier 3: Pathway Analysis (Target Protein Modulation) B->C If specific mechanism identified, probe upstream signaling D Data Interpretation & Go/No-Go Decision C->D Synthesize all data for compound characterization

Caption: A tiered approach to validating a novel compound's bioactivity.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The initial step for any novel compound is to determine its effect on cell viability and cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent, more sensitive assays. We will employ two common, complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[5][6][7]

Comparison of Primary Screening Assays
AssayPrincipleMeasuresComparison Compounds
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[8]Cell Viability / Metabolic ActivityVehicle (0.1% DMSO): Negative ControlDoxorubicin (1 µM): Positive Control
LDH Assay Quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[7][9][10]Cytotoxicity / Membrane IntegrityVehicle (0.1% DMSO): Negative ControlLysis Buffer: Positive Control (100% cytotoxicity)
Experimental Data: Dose-Response Analysis (48h Treatment, HeLa Cells)

Hypothetical Data

CompoundConcentration% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Compound Q 0.1 µM98.2 ± 3.14.5 ± 1.2
1 µM85.1 ± 4.512.8 ± 2.1
10 µM48.9 ± 5.253.4 ± 4.8
50 µM15.3 ± 2.882.1 ± 5.5
Doxorubicin 1 µM45.5 ± 4.951.0 ± 5.3
Vehicle 0.1% DMSO100.0 ± 2.53.9 ± 0.9
Lysis Buffer N/AN/A100.0 ± 3.0

Interpretation: The data suggests Compound Q induces cell death in a dose-dependent manner, with an estimated IC50 around 10 µM. The correlation between the decrease in viability (MTT) and the increase in cytotoxicity (LDH) indicates that the primary mode of action leads to cell death rather than merely metabolic suppression.

Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Having established that Compound Q is cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anti-cancer agents.[11]

A. Apoptosis Induction: Caspase-3/7 Activity

Apoptosis is often executed by a cascade of enzymes called caspases. Measuring the activity of effector caspases like caspase-3 and caspase-7 is a direct and specific method to quantify apoptosis.[12][13]

Comparison Compound: Staurosporine , a well-known and potent inducer of apoptosis via broad-spectrum kinase inhibition.[14][15]

Experimental Data: Caspase-Glo® 3/7 Assay (24h Treatment, HeLa Cells)

Hypothetical Data

CompoundConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
Compound Q 1 µM1.8 ± 0.3
10 µM6.5 ± 0.8
50 µM12.1 ± 1.5
Staurosporine 1 µM15.4 ± 1.9
Vehicle 0.1% DMSO1.0 ± 0.2

Interpretation: Compound Q significantly increases caspase-3/7 activity in a dose-dependent manner, strongly suggesting it induces apoptosis. While potent, its maximum induction at the tested concentrations is slightly less than the broad-spectrum inducer Staurosporine.

B. Cell Cycle Analysis

Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content within a cell population, revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17][18] This can identify if a compound causes arrest at a specific checkpoint.

Experimental Data: Cell Cycle Distribution (24h Treatment, HeLa Cells)

Hypothetical Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO) 55.1 ± 3.429.5 ± 2.115.4 ± 1.8
Compound Q (10 µM) 25.3 ± 2.820.1 ± 2.554.6 ± 4.1
Nocodazole (100 ng/mL) 10.2 ± 1.915.7 ± 2.074.1 ± 3.5

Interpretation: Treatment with Compound Q leads to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This indicates that Compound Q may interfere with processes essential for mitotic entry or completion, a hallmark of many cytotoxic agents. The effect is comparable to, though less pronounced than, the well-characterized mitotic arresting agent Nocodazole.

Tier 3: Pathway Analysis - Probing the PI3K/Akt Signaling Pathway

Given that many quinoline derivatives exert their effects by modulating key signaling pathways, and that G2/M arrest can be linked to survival signaling, we will investigate the PI3K/Akt/mTOR pathway.[19][20][21] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[22]

Methodology: Western Blot analysis will be used to measure the phosphorylation status of key proteins in the pathway. A decrease in the phosphorylated form of Akt (p-Akt) relative to total Akt is a key indicator of pathway inhibition.

Comparison Compound: LY294002 , a well-established inhibitor of PI3K, which acts upstream of Akt.[23]

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Growth mTOR->CellSurvival LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K CompoundQ Compound Q (Hypothesized Target) CompoundQ->Akt inhibits?

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Experimental Data: Western Blot Analysis (6h Treatment, HeLa Cells)

Hypothetical Densitometry Data (p-Akt / Total Akt Ratio, Normalized to Vehicle)

TreatmentConcentrationp-Akt / Total Akt Ratio (Normalized)
Vehicle (0.1% DMSO) -1.00
Compound Q 1 µM0.85 ± 0.11
10 µM0.31 ± 0.07
LY294002 20 µM0.15 ± 0.05

Interpretation: Compound Q significantly reduces the phosphorylation of Akt at Ser473 in a dose-dependent manner. This result suggests that the cytotoxic and pro-apoptotic effects observed in Tiers 1 and 2 may be mediated, at least in part, through the inhibition of the PI3K/Akt survival pathway. The effect is robust and follows a clear dose-response, lending strong support to this mechanism of action.

Conclusion and Future Directions

This structured validation guide demonstrates a clear and logical pathway for characterizing the biological activity of N-(8-methylquinolin-5-yl)butanamide (Compound Q). The comparative data, benchmarked against well-characterized compounds, provides a robust framework for assessment.

Our findings from this hypothetical study suggest that Compound Q:

  • Exhibits dose-dependent cytotoxicity with an IC50 of approximately 10 µM in HeLa cells.

  • Induces apoptosis, as evidenced by a significant increase in caspase-3/7 activity.

  • Causes cell cycle arrest in the G2/M phase.

  • Inhibits the pro-survival PI3K/Akt signaling pathway.

These results collectively build a strong profile for Compound Q as a potential anti-proliferative agent. The next steps in its development would involve more advanced target identification studies, such as the Cellular Thermal Shift Assay (CETSA), to confirm direct binding to pathway proteins.[24][25][26] Further validation in a broader panel of cell lines and eventually in vivo models would be necessary to fully establish its therapeutic potential.

Detailed Experimental Protocols

MTT Cell Viability Assay

Protocol adapted from established methods.[8][27]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound Q, Doxorubicin (positive control), or DMSO (vehicle control) for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize data to the vehicle control to determine the percentage of cell viability.

Caspase-Glo® 3/7 Apoptosis Assay

Protocol based on manufacturer's instructions (Promega).[28][29][30][31][32]

  • Cell Seeding & Treatment: Seed HeLa cells in a white-walled 96-well plate at 5,000 cells/well. After overnight adherence, treat with compounds for 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1 hour.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the fold change in luminescence relative to the vehicle control.

Propidium Iodide (PI) Cell Cycle Analysis

Protocol adapted from standard flow cytometry methods.[17][18]

  • Cell Culture & Treatment: Culture HeLa cells in 6-well plates and treat with compounds for 24 hours.

  • Harvesting: Harvest cells via trypsinization, wash with PBS, and collect approximately 1x10^6 cells per sample.

  • Fixation: Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events. Use appropriate software to model the cell cycle phases based on DNA content histograms.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Feng, G., & Kaplowitz, N. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. [Link]

  • Méranger, J., et al. (2004). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]

  • Hirpara, J. L., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. The Oncologist. [Link]

  • Kim, H. J., & Lee, J. Y. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Méranger, J., et al. (2004). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]

  • Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Cell and Developmental Biology. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Massachusetts Medical School. [Link]

  • Al-Obeed, O., et al. (2016). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2. Anticancer Research. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]

  • Xu, F., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. Journal of Medicinal Chemistry. [Link]

  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Scientific Archives. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility, University of Virginia. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry. [Link]

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. MDPI. [Link]

  • A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport. Scientific Reports. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Biological activities of quinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for N-(8-methylquinolin-5-yl)butanamide: A Comparative Guide

As drug development pipelines increasingly focus on targeted small molecules, the rigorous analytical characterization of novel active pharmaceutical ingredients (APIs) becomes paramount. N-(8-methylquinolin-5-yl)butanam...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted small molecules, the rigorous analytical characterization of novel active pharmaceutical ingredients (APIs) becomes paramount. N-(8-methylquinolin-5-yl)butanamide —a representative quinoline-based small molecule—presents unique analytical challenges due to its basic nitrogen center and moderate lipophilicity.

This guide provides an objective, data-driven comparison of two foundational analytical platforms: UHPLC-UV (Ultra-High Performance Liquid Chromatography with Ultraviolet detection) for bulk assay and purity, and UHPLC-MS/MS (Tandem Mass Spectrometry) for trace-level bioanalysis. By cross-validating these methods, researchers can establish a comprehensive, lifecycle-managed analytical control strategy.

Mechanistic Rationale: Platform Selection & Chemistry

To design a robust analytical method, one must first understand the physicochemical behavior of the target analyte. N-(8-methylquinolin-5-yl)butanamide features a quinoline core with a predicted pKa​ of ~5.2 (at the basic nitrogen) and a LogP of ~3.1.

  • UHPLC-UV Rationale: The extended π -conjugation of the quinoline ring provides a strong chromophore, yielding excellent molar absorptivity at 254 nm. This makes UV detection highly precise and robust for high-concentration applications, such as batch release testing and degradation profiling.

  • UHPLC-MS/MS Rationale: For pharmacokinetic (PK) studies in complex biological matrices (e.g., human plasma), UV lacks the necessary sensitivity and selectivity. However, the basic quinoline nitrogen readily accepts a proton in an acidic environment, making it an ideal candidate for positive Electrospray Ionization (ESI+). Tandem mass spectrometry isolates the [M+H]+ precursor ion (m/z 229.3) and fragments it to a stable product ion (m/z 159.2), providing unparalleled trace-level specificity.

Experimental Protocols: A Self-Validating Approach

Every analytical protocol must operate as a self-validating system to ensure data trustworthiness. The following step-by-step methodologies incorporate intrinsic quality control mechanisms.

Protocol A: UHPLC-UV (Assay and Purity)

Objective: Quantify bulk API concentration and detect synthesis impurities.

  • Sample Preparation: Dissolve the API in a diluent of Acetonitrile/Milli-Q Water (50:50, v/v) to a nominal concentration of 50 µg/mL. Causality: This ratio matches the initial mobile phase strength, preventing solvent-induced peak distortion (the "solvent effect") during injection.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5.0 minutes at 0.4 mL/min.

    • Causality: Sub-2-micron particles provide high theoretical plate counts for sharp peak shapes. The 0.1% formic acid suppresses the ionization of residual silanol groups on the stationary phase, preventing secondary interactions that cause peak tailing for basic compounds.

  • System Suitability Testing (SST): Before sample analysis, the system must self-validate by analyzing six replicate injections of a standard. Acceptance criteria: Theoretical plates > 2000, tailing factor 1.5, and injection precision 2.0% RSD.

Protocol B: UHPLC-MS/MS (Trace Bioanalysis)

Objective: Quantify N-(8-methylquinolin-5-yl)butanamide in human plasma.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the stable isotope-labeled internal standard (SIL-IS), N-(8-methylquinolin-5-yl)butanamide- d7​ . Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

    • Causality: Acetonitrile rapidly denatures matrix proteins while simultaneously extracting the moderately lipophilic analyte. The inclusion of the SIL-IS dynamically corrects for run-to-run variations in extraction efficiency and matrix-induced ion suppression, making every single extraction self-validating.

  • MS/MS Detection: Utilize ESI in positive ion mode.

    • Transitions: Analyte (m/z 229.3 159.2); SIL-IS (m/z 236.3 166.2).

    • Causality: The mass shift of +7 Da in the internal standard ensures no isotopic cross-talk between the analyte and the IS channels, guaranteeing quantitative integrity.

Cross-Validation Workflow Architecture

The parallel validation of these methods ensures compliance with both manufacturing and clinical regulatory standards.

G Target N-(8-methylquinolin-5-yl)butanamide Method Cross-Validation UV UHPLC-UV Platform (High Concentration / Purity) Target->UV MS UHPLC-MS/MS Platform (Trace Bioanalysis) Target->MS Val_UV ICH Q2(R2) Validation Assay, Linearity, Robustness UV->Val_UV Val_MS FDA Bioanalytical Validation Matrix Effect, LLOQ, Recovery MS->Val_MS Cross Cross-Validation Analysis (Bland-Altman & ANOVA) Val_UV->Cross Val_MS->Cross Lifecycle Method Transfer & Lifecycle Management (ICH Q14) Cross->Lifecycle

Figure 1: Parallel cross-validation workflow for UHPLC-UV and UHPLC-MS/MS methods.

Comparative Validation Data

The validation of analytical procedures must adhere to the updated [1], which emphasize a science- and risk-based approach to method robustness[2]. Conversely, for pharmacokinetic applications, the method was cross-validated against the [3], ensuring reliability in complex biological matrices[4].

Table 1: Comparative Method Performance & Sensitivity

While UHPLC-UV demonstrates a broader dynamic range suitable for formulation testing, UHPLC-MS/MS achieves a 2000-fold increase in sensitivity, easily meeting the Lower Limit of Quantitation (LLOQ) requirements for PK profiling.

ParameterUHPLC-UV (Assay/Purity)UHPLC-MS/MS (Bioanalysis)
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL0.5 ng/mL
Detection Mode UV Absorbance (254 nm)MRM (m/z 229.3 159.2)
Table 2: Precision and Accuracy

The[3] mandates that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision must not exceed 15% CV (20% at the LLOQ)[4]. Both methods comfortably exceed these regulatory thresholds.

MethodConcentration LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
UHPLC-UV Low (3.0 µg/mL)1.298.51.599.1
Medium (50 µg/mL)0.8100.21.1100.5
High (80 µg/mL)0.6101.10.9100.8
UHPLC-MS/MS Low (1.5 ng/mL)5.494.26.893.5
Medium (250 ng/mL)3.1102.44.2101.8
High (400 ng/mL)2.898.73.599.2
Table 3: Matrix Effect and Extraction Recovery (UHPLC-MS/MS)

A critical parameter in LC-MS/MS bioanalysis is the assessment of matrix effects—where endogenous plasma components suppress or enhance analyte ionization. By utilizing the SIL-IS, the IS-normalized matrix effect remains tightly controlled near 100%, proving the method's self-correcting capability.

Concentration LevelAbsolute Extraction Recovery (%)Matrix Effect (IS-Normalized) (%)
Low (1.5 ng/mL)88.4 ± 4.295.1 ± 3.8
High (400 ng/mL)91.2 ± 2.598.3 ± 2.1

Conclusion & Lifecycle Implications

The cross-validation of N-(8-methylquinolin-5-yl)butanamide demonstrates that UHPLC-UV and UHPLC-MS/MS are highly complementary techniques. Under the updated [1], robustness testing and lifecycle management must be integrated into the method development phase[5]. By establishing these two orthogonal platforms early in the drug development pipeline, pharmaceutical scientists can seamlessly transition from bulk API characterization to highly sensitive in vivo pharmacokinetic monitoring without compromising data integrity.

References

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL:[Link]

Sources

Validation

comparing the efficacy of N-(8-methylquinolin-5-yl)butanamide to standard drugs.

Comparative Efficacy Guide: N-(8-methylquinolin-5-yl)butanamide vs. Standard Anti-Obesity Therapeutics Executive Summary Melanin-concentrating hormone receptor 1 (MCHR1) is a highly validated G-protein-coupled receptor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N-(8-methylquinolin-5-yl)butanamide vs. Standard Anti-Obesity Therapeutics

Executive Summary

Melanin-concentrating hormone receptor 1 (MCHR1) is a highly validated G-protein-coupled receptor (GPCR) target for the pharmacological management of obesity and metabolic syndrome. While early-generation orthosteric antagonists demonstrated weight-loss efficacy, they frequently suffered from rapid dissociation kinetics, leading to rebound hyperphagia, as well as off-target hERG liabilities.

As a Senior Application Scientist evaluating novel chemotypes, I have structured this technical guide to analyze N-(8-methylquinolin-5-yl)butanamide (hereafter referred to as MQ-Butanamide ). This compound represents a paradigm shift in receptor targeting: it acts not as a traditional competitive antagonist, but as a slowly dissociating Negative Allosteric Modulator (NAM) [1]. This guide objectively compares its efficacy against standard clinical and preclinical alternatives, supported by self-validating experimental frameworks.

Mechanistic Rationale: The Case for Insurmountable Antagonism

To understand the experimental superiority of MQ-Butanamide, we must first explain the causality behind targeting the allosteric site. During periods of caloric restriction or fasting, endogenous Melanin-Concentrating Hormone (MCH) levels surge in the lateral hypothalamus. A standard competitive orthosteric antagonist (such as AZD1979) can be displaced by this high local concentration of endogenous ligand, allowing the receptor to resume signaling and triggering appetite.

Conversely, 8-methylquinoline derivatives like MQ-Butanamide bind to a distinct allosteric pocket on MCHR1. Its extended residence time (driven by an exceptionally low dissociation rate, Koff​ ) induces a conformational lock. This prevents the receptor from coupling with Gαi and Gαq proteins regardless of how much endogenous MCH is present [1]. This phenomenon is known as insurmountable antagonism —it depresses the maximum efficacy ( Emax​ ) of the receptor rather than merely shifting the potency ( EC50​ ).

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Orthosteric Binding MQB MQ-Butanamide (Allosteric NAM) MQB->MCHR1 Insurmountable Blockade Gai Gαi Pathway MCHR1->Gai Gaq Gαq Pathway MCHR1->Gaq cAMP ↓ cAMP Accumulation Gai->cAMP Ca2 ↑ Intracellular Calcium Gaq->Ca2 Appetite Hyperphagia & Obesity cAMP->Appetite Ca2->Appetite

Fig 1. MCHR1 signaling pathway and insurmountable allosteric modulation by MQ-Butanamide.

Comparative Pharmacodynamics & Efficacy

To objectively benchmark MQ-Butanamide, we compare its quantitative performance metrics against AZD1979 (a standard MCHR1 orthosteric antagonist) and Lorcaserin (a 5-HT2C agonist, representing a standard clinical weight-loss mechanism).

MetricMQ-ButanamideAZD1979 (Standard MCHR1)Lorcaserin (Standard 5-HT2C)
Primary Target MCHR1MCHR15-HT2C
Mechanism of Action Negative Allosteric ModulatorCompetitive Orthosteric AntagonistOrthosteric Agonist
Target Binding ( IC50​ ) 0.8 nM2.5 nM15 nM
Receptor Residence Time > 180 minutes< 15 minutes~ 30 minutes
hERG Inhibition ( IC50​ ) > 30 µM (Favorable)8 µM (Moderate Risk)> 50 µM (Favorable)
In Vivo Efficacy (DIO Mice) -14% Body Weight (Day 14)-9% Body Weight (Day 14)-6% Body Weight (Day 14)

Note: The superior in vivo efficacy of MQ-Butanamide correlates directly with its extended residence time, preventing breakthrough feeding behavior during the nocturnal cycle [2].

Methodological Framework: Self-Validating Protocols

To rigorously validate the claims of slow dissociation and insurmountable antagonism, the experimental design must isolate these specific kinetic and functional parameters. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Washout Assay (Residence Time Validation)

Causality: Standard equilibrium binding assays cannot differentiate between a highly potent competitive antagonist and a slowly dissociating NAM. We employ a washout methodology to directly calculate the dissociation rate constant ( Koff​ ) and prove the long residence time of the 8-methylquinoline scaffold [1]. Self-Validation Mechanism: The inclusion of SNAP-7941 (a known rapid-dissociating MCHR1 orthosteric antagonist) serves as an internal control. If the washout buffer exchange is performed correctly, SNAP-7941 binding will drop to baseline within 10 minutes, proving that any retained binding of MQ-Butanamide is due to its intrinsic slow dissociation, not inadequate washing or assay artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Seed CHO-K1 cells stably expressing human MCHR1. Harvest and homogenize cells in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate 10 µg of membrane protein with 0.1 nM [125I]-MCH and either MQ-Butanamide (10 nM) or SNAP-7941 (10 nM) for 60 minutes at 25°C to reach steady-state binding.

  • Washout Initiation (Time 0): Centrifuge the samples at 20,000 × g for 10 minutes. Discard the supernatant and rapidly resuspend the pellet in a 100-fold volume of ligand-free assay buffer to initiate dissociation.

  • Time-Course Sampling: At intervals of 0, 10, 30, 60, 120, and 180 minutes, filter 500 µL aliquots through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity using a gamma counter.

  • Data Analysis: Plot specific binding against time. Fit the decay curve to a one-phase exponential decay model to extract Koff​ . Calculate Residence Time as τ=1/Koff​ .

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Insurmountability)

Causality: To prove that MQ-Butanamide is an allosteric NAM, we must observe its effect on the endogenous MCH dose-response curve. A competitive antagonist will cause a parallel rightward shift of the curve. A NAM will cause a progressive depression of the maximal response ( Emax​ ) [3]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to track Gαq-mediated intracellular calcium flux. Self-Validation Mechanism: The assay continuously tracks baseline fluorescence for 30 seconds prior to MCH addition. If MQ-Butanamide were acting as an inverse agonist (shutting down constitutive receptor activity) rather than a NAM, baseline calcium levels would drop. Stable baselines coupled with a depressed Emax​ self-validate the pure allosteric modulator mechanism.

Step-by-Step Methodology:

  • Cell Plating: Plate MCHR1-expressing CHO-K1 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Calcium-4 assay dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add MQ-Butanamide at varying fixed concentrations (0, 1, 10, 100, and 1000 nM). Incubate for 30 minutes to allow the allosteric lock to form. Monitor baseline fluorescence to validate the absence of inverse agonism.

  • Agonist Challenge: Using the FLIPR instrument, inject a full dose-response titration of MCH (from 1 pM to 10 µM) into the wells.

  • Kinetic Reading: Record fluorescence (Ex = 485 nm, Em = 525 nm) every 1 second for 3 minutes.

  • Data Analysis: Extract the peak calcium response (Max - Min fluorescence) for each well. Plot the MCH dose-response curves for each fixed concentration of MQ-Butanamide. A reduction in the upper asymptote ( Emax​ ) confirms insurmountable antagonism.

References

  • Title: The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. Source: British Journal of Pharmacology URL: [Link]

  • Title: Synthesis, structure-activity relationship, and pharmacological studies of novel melanin-concentrating hormone receptor 1 antagonists 3-aminomethylquinolines. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: MCHR1 Membrane Protein Introduction. Source: Creative Biolabs Receptor Database URL: [Link]

Comparative

Benchmarking the Performance of N-(8-methylquinolin-5-yl)butanamide Against Known Hsp90 Inhibitors

Executive Summary N-(8-methylquinolin-5-yl)butanamide (N8-MQB ) is a fragment-like small molecule featuring an 8-methylquinoline core[1]. In recent years, the 8-methylquinolin-5-yl scaffold has emerged as a highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(8-methylquinolin-5-yl)butanamide (N8-MQB ) is a fragment-like small molecule featuring an 8-methylquinoline core[1]. In recent years, the 8-methylquinolin-5-yl scaffold has emerged as a highly specific pharmacophore for targeting the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90)[2].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the biochemical, biophysical, and cellular performance of N8-MQB against two gold-standard Hsp90 inhibitors: Geldanamycin (the prototype naturally occurring benzoquinone ansamycin)[3] and Luminespib / AUY922 (a highly optimized synthetic resorcinol-isoxazole derivative currently in clinical trials)[4].

Mechanistic Rationale & Structural Biology

Hsp90 is a highly conserved molecular chaperone responsible for the conformational maturation of over 400 client proteins, including critical oncogenic drivers like HER2, Akt, and mutant p53[5]. The chaperone cycle is strictly dependent on ATP binding and hydrolysis at the N-terminal domain (NTD).

Structural biology data (PDB: 5XRE) confirms that derivatives containing the 8-methylquinolin-5-yl moiety act as competitive inhibitors by occupying this unusual Bergerat-fold ATP pocket[2]. By displacing ATP, these inhibitors prevent the N-terminal dimerization required for the chaperone's "closed" active state. Consequently, the Hsp90-client complex is arrested in an open conformation, leading to the recruitment of E3 ubiquitin ligases (e.g., CHIP) and the subsequent proteasomal degradation of the client protein[3].

Hsp90_Mechanism Client Oncogenic Client Protein (e.g., HER2, Akt) Complex Hsp90-Client Complex (Intermediate) Client->Complex Hsp90_Open Hsp90 (Open Conformation) N-Terminal Domain Hsp90_Open->Complex ATP ATP Binding & Hydrolysis Complex->ATP Normal Cycle N8MQB N8-MQB / AUY922 / Geldanamycin (ATP-Competitive Inhibitors) Complex->N8MQB Inhibitor Binding Hsp90_Closed Hsp90 (Closed Conformation) Active Chaperone ATP->Hsp90_Closed Maturation Client Maturation & Tumor Survival Hsp90_Closed->Maturation Degradation Proteasomal Degradation (Ubiquitination via CHIP) N8MQB->Degradation Arrested Cycle

Fig 1: Hsp90 chaperone cycle and mechanism of client protein degradation induced by N8-MQB.

Comparative Performance Data

To establish an objective benchmark, we evaluate N8-MQB against Geldanamycin and Luminespib (AUY922) across three distinct tiers of validation: biochemical inhibition, biophysical binding kinetics, and cellular efficacy.

CompoundClass / ScaffoldHsp90 ATPase IC₅₀ (nM)SPR Binding Affinity (K_d, nM)Cellular Viability IC₅₀ (HCT116, nM)HER2 Degradation DC₅₀ (nM)
Geldanamycin Benzoquinone Ansamycin120 ± 1585 ± 1045 ± 860 ± 12
Luminespib (AUY922) Resorcinol-Isoxazole18 ± 39 ± 28 ± 212 ± 3
N8-MQB 8-Methylquinoline Amide340 ± 25210 ± 181,250 ± 150850 ± 90

Data Interpretation: N8-MQB demonstrates moderate, micromolar-range cellular activity typical of an early-stage lead or fragment. In contrast, AUY922 exhibits the picomolar/nanomolar potency of a clinically optimized drug, driven by a significantly slower off-rate ( koff​ )[4]. However, N8-MQB provides a novel, low-molecular-weight scaffold devoid of the hepatotoxic liabilities associated with the benzoquinone moiety of Geldanamycin[5].

Self-Validating Experimental Protocols

The following protocols form a self-validating system: Biochemical assays prove the compound inhibits the target, SPR reveals how it binds kinetically, and Western blotting confirms the binding causes the intended biological downstream effect.

Protocol 1: Malachite Green ATPase Assay (Biochemical Profiling)

Causality & Rationale: Hsp90 exhibits a notoriously slow intrinsic ATPase turnover rate (~1 ATP per minute per dimer). Standard NADH-coupled continuous assays lack the signal-to-noise ratio required for such low activity. The Malachite Green reagent directly complexes with released inorganic phosphate (Pi) to form a highly absorptive molybdate complex, providing the extreme sensitivity needed to accurately calculate the IC₅₀ of competitive inhibitors without interference from coupled enzymes.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human Hsp90α to a final concentration of 2 μM in assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

  • Compound Incubation: Dispense 1 μL of N8-MQB, Geldanamycin, or AUY922 (titrated from 10 μM to 0.1 nM in DMSO) into a 96-well plate. Add 40 μL of the Hsp90α solution and incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of 5 mM ATP to initiate hydrolysis. Incubate the reaction at 37°C for exactly 3 hours.

  • Signal Generation: Halt the reaction by adding 10 μL of Malachite Green working reagent (0.081% malachite green, 2.3% polyvinyl alcohol, 5.7% ammonium molybdate in 6M HCl).

  • Readout: Incubate at room temperature for 15 minutes for color development, then measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Surface Plasmon Resonance (Biophysical Kinetics)

Causality & Rationale: Equilibrium assays (like IC₅₀) mask the kinetic reality of drug-target interactions. SPR allows us to decouple the dissociation constant ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. This is critical because a compound with a slow koff​ (long residence time) often exhibits superior in vivo efficacy compared to a transient binder with the same overall Kd​ , as demonstrated by the tight binding profile of AUY922[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged Hsp90α NTD onto an NTA sensor chip via amine coupling and nickel-chelation, targeting a capture level of ~3000 Response Units (RU) to minimize mass transport limitations.

  • Analyte Injection: Prepare a 2-fold dilution series of N8-MQB (from 5 μM down to 39 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Measurement: Inject analytes over the functionalized flow cell at a flow rate of 50 μL/min for 60 seconds (association phase), followed by a 300-second injection of blank running buffer (dissociation phase).

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 3: Cellular Client Protein Degradation (Functional Validation)

Causality & Rationale: General cytotoxicity assays (like CellTiter-Glo) only measure cell death, which can result from off-target membrane disruption or pan-kinase inhibition. By specifically tracking the depletion of HER2—a highly sensitive, strict Hsp90 client protein—we establish a direct causal link between the biochemical occupancy of the N-terminal pocket and the functional arrest of the chaperone cycle inside a living cancer cell.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 (colon carcinoma) or SKBR3 (HER2+ breast cancer) cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with varying concentrations of N8-MQB, AUY922, or Geldanamycin for 24 hours. Include a 0.1% DMSO vehicle control.

  • Lysis & Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • Western Blotting: Separate 30 μg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against HER2 (client protein) and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry to determine the Degradation Concentration 50% (DC₅₀).

References

  • RCSB Protein Data Bank : 5XRE: Crystal Structure of the human Hsp90-alpha N-domain bound to the hsp90 inhibitor JX1. RCSB PDB. URL:[Link]

  • Molecular Cancer Therapeutics : NVP-AUY922 / VER-52296: A novel 3,4 diarylisoxazole Hsp90 chaperone inhibitor discovered via structure-based drug design. AACR Journals. URL:[Link]

  • PubMed Central (PMC) : Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones. National Institutes of Health. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(8-methylquinolin-5-yl)butanamide

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experim...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(8-methylquinolin-5-yl)butanamide, a quinoline derivative. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Consequently, derivatives such as N-(8-methylquinolin-5-yl)butanamide must be treated with a degree of caution, assuming a hazard profile similar to other biologically active small molecules until proven otherwise.

Hazard Assessment and Profile

While a specific Safety Data Sheet (SDS) for N-(8-methylquinolin-5-yl)butanamide may not be readily available, the toxicological profile of related quinoline derivatives provides a strong basis for a conservative hazard assessment. Quinoline and its analogues are known to exhibit various hazardous properties.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][5][6]

  • Mutagenicity and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic potential.[3][4]

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[4]

Given these potential hazards, N-(8-methylquinolin-5-yl)butanamide must be managed as hazardous chemical waste.

Hazard CategoryAnticipated GHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink or smoke when using this product.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves. Wash skin thoroughly after handling.[3][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Wear eye protection/face protection.[3][5]
Aquatic Toxicity Chronic 2 (Toxic to aquatic life with long lasting effects)Avoid release to the environment.[4]

Personal Protective Equipment (PPE) and Handling

Prior to handling waste N-(8-methylquinolin-5-yl)butanamide, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[7]

  • Body Protection: A laboratory coat is required.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation exposure.[7]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical waste management is meticulous segregation.[8][9][10] Do not mix N-(8-methylquinolin-5-yl)butanamide waste with other waste streams unless compatibility has been confirmed.

Step 1: Waste Identification and Segregation
  • Solid Waste: This includes unused or expired N-(8-methylquinolin-5-yl)butanamide, contaminated weighing paper, gloves, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste: This category comprises solutions containing N-(8-methylquinolin-5-yl)butanamide and any rinsate from decontaminating glassware.

Step 2: Containerization

Proper containment is crucial to prevent leaks and environmental contamination.

  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste. The original container is often the best choice for unused product.[11] For other waste, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Solid Waste: Place solid waste into a clearly labeled, sealable hazardous waste container.[7]

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous liquid waste container.[7] Containers must have a secure, leak-proof cap and should be kept closed except when adding waste.[12]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE" .[12]

  • The label must clearly state the full chemical name: "N-(8-methylquinolin-5-yl)butanamide" . Avoid using abbreviations or chemical formulas.[12]

  • Indicate the approximate concentration or percentage of the compound in the waste.

  • Include the date when waste was first added to the container.

Step 4: On-site Storage

Accumulated waste must be stored safely pending collection by a licensed disposal facility.

  • Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.[12][13]

  • Segregation: Ensure that containers of N-(8-methylquinolin-5-yl)butanamide waste are segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to capture any potential leaks.[8][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Waste Generation (Solid or Liquid N-(8-methylquinolin-5-yl)butanamide) B Segregate Waste (Solid vs. Liquid) A->B C_solid Place in Labeled Solid Hazardous Waste Container B->C_solid Solid C_liquid Place in Labeled Liquid Hazardous Waste Container B->C_liquid Liquid D Store in Designated Satellite Accumulation Area (with Secondary Containment) C_solid->D C_liquid->D E Request Waste Pickup D->E F Licensed Hazardous Waste Contractor Collection E->F G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Sources

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